molecular formula C21H31N5O3 B564455 BMY 28674-d8 CAS No. 1189644-16-3

BMY 28674-d8

Katalognummer: B564455
CAS-Nummer: 1189644-16-3
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: KOZNAHJIJGCFJJ-QGZHXTQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMY 28674-d8, also known as this compound, is a useful research compound. Its molecular formula is C21H31N5O3 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNAHJIJGCFJJ-QGZHXTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675925
Record name 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189644-16-3
Record name 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Enigmatic Structure of BMY 28674-d8: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical structure and available data for BMY 28674-d8, a deuterated analog of the chemical entity BMY 28674. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, extensive spectroscopic data, and in-depth biological studies for BMY 28674 and its deuterated form remain largely within the internal archives of its originators, presumably Bristol-Myers Squibb, as suggested by the "BMY" designation.

This document consolidates the currently accessible information, primarily from commercial suppliers of research chemicals, to provide a foundational understanding of this compound for research and drug development professionals.

Chemical Structure and Properties

This compound is the isotopically labeled version of BMY 28674, containing eight deuterium atoms. The chemical structure, as inferred from the SMILES (Simplified Molecular Input Line Entry System) string provided by chemical vendors, is presented below. The core of the molecule appears to be a complex heterocyclic system.

The deuteration is specifically located on the ethyl-piperazine side chain. This isotopic labeling makes this compound a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays (LC-MS) for pharmacokinetic and metabolic studies of the parent compound, BMY 28674.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₁H₂₃D₈N₅O₃Commercial Vendor Data
Molecular Weight 409.55 g/mol Commercial Vendor Data
Appearance White to off-white solidCommercial Vendor Data
Purity (by HPLC) ≥96.13%Commercial Vendor Data
Isotopic Enrichment ≥99.4%Commercial Vendor Data
Storage Conditions -20°C for long-term storageCommercial Vendor Data

Spectroscopic Data

Detailed, experimentally obtained spectroscopic data such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectra for this compound are not publicly available in peer-reviewed literature. The primary utility of this deuterated compound is as an internal standard, where its mass difference from the unlabeled BMY 28674 allows for precise quantification in biological matrices.

Synthesis and Deuteration

A validated, step-by-step synthesis protocol for BMY 28674 and the specific methodology for the introduction of the eight deuterium atoms to create this compound have not been disclosed in the public domain. The synthesis would likely involve a multi-step process to construct the complex heterocyclic core, followed by a late-stage introduction of the deuterated side chain or the use of a deuterated building block during the synthesis.

Biological Activity and Signaling Pathways

Information regarding the biological target, mechanism of action, and any associated signaling pathways for BMY 28674 is not available in published scientific literature. Therefore, the creation of diagrams for signaling pathways is not possible at this time. The "BMY" prefix suggests its origin from Bristol-Myers Squibb's research and development pipeline; however, its therapeutic target and pharmacological profile have not been publicly disclosed.

Experimental Protocols

Due to the absence of published research utilizing this compound, detailed experimental protocols for its use are not available. In its role as an internal standard, the general protocol would involve:

  • Preparation of a stock solution: A known concentration of this compound is prepared in a suitable organic solvent.

  • Spiking into samples: A fixed amount of the this compound stock solution is added to all experimental samples (e.g., plasma, tissue homogenates) and calibration standards containing the non-deuterated BMY 28674.

  • Sample extraction: The analyte (BMY 28674) and the internal standard (this compound) are co-extracted from the biological matrix.

  • LC-MS analysis: The extracted sample is analyzed by liquid chromatography-mass spectrometry. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both BMY 28674 and this compound.

  • Quantification: The peak area ratio of BMY 28674 to this compound is used to construct a calibration curve and to determine the concentration of BMY 28674 in the unknown samples. This ratiometric measurement corrects for variations in sample preparation and instrument response.

Below is a generalized workflow for the use of this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike Sample with Internal Standard sample->spike is_stock This compound Stock Solution is_stock->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Peak Area Ratio) lcms->quant

Workflow for using this compound as an internal standard.

Conclusion

This compound is a deuterated form of the compound BMY 28674, making it an essential tool for quantitative bioanalysis. While a definitive chemical structure can be proposed based on commercially available information, a comprehensive understanding of its synthesis, spectroscopic properties, and biological activity is hampered by the lack of publicly available, peer-reviewed data. Researchers and drug development professionals interested in this compound are encouraged to consult directly with suppliers for any available characterization data. Further investigation into the Bristol-Myers Squibb patent portfolio and research publications may, in the future, shed more light on the scientific context of BMY 28674.

An In-Depth Technical Guide to the Synthesis and Purification of BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and a robust purification strategy for BMY 28674-d8, a deuterated analog of the pharmacologically relevant compound BMY 28674. Given the limited publicly available information on the direct synthesis of BMY 28674 and its deuterated isotopologue, this guide leverages established synthetic methodologies for structurally similar compounds, particularly the anxiolytic drug buspirone, to propose a detailed and scientifically sound approach.

This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of BMY 28674, enabling precise quantification in biological matrices through mass spectrometry-based assays. The integration of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process involving the preparation of two key intermediates: the deuterated N-butyl-d8 linker attached to 1-(2-pyrimidinyl)piperazine and the spirocyclic imide moiety, followed by their condensation.

Synthesis of Key Intermediates

1.1.1. Synthesis of 1-(4-bromobutyl-1,1,2,2,3,3,4,4-d8)-4-(pyrimidin-2-yl)piperazine (Intermediate 3)

The synthesis of the deuterated sidechain-piperazine intermediate can be achieved through the alkylation of 1-(pyrimidin-2-yl)piperazine with a commercially available deuterated dibromoalkane.

  • Experimental Protocol:

    • To a solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 1,4-dibromobutane-d8 (1.2 eq) to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 3 .

1.1.2. Synthesis of 8-azaspiro[4.5]decane-7,9-dione (Intermediate 4)

The spirocyclic imide can be prepared by the condensation of 1,1-cyclopentanediacetic acid with urea.[1]

  • Experimental Protocol:

    • Mix 1,1-cyclopentanediacetic acid (1.0 eq) and urea (1.1-1.6 eq).[1]

    • Heat the mixture to 150-200 °C with stirring for 0.5-2 hours.[1]

    • Cool the reaction mixture and recrystallize the crude product from ethanol and activated carbon to yield Intermediate 4 as a white crystalline solid.[1]

Final Condensation to Yield this compound

The final step involves the N-alkylation of the spirocyclic imide with the deuterated piperazine intermediate.

  • Experimental Protocol:

    • Dissolve 8-azaspiro[4.5]decane-7,9-dione (Intermediate 4 , 1.0 eq) in a suitable polar aprotic solvent like DMF.

    • Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

    • Add a solution of 1-(4-bromobutyl-1,1,2,2,3,3,4,4-d8)-4-(pyrimidin-2-yl)piperazine (Intermediate 3 , 1.0 eq) in DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the final compound is critical to ensure high purity and isotopic enrichment, essential for its use as an internal standard. A multi-step purification protocol is recommended.

Column Chromatography

Initial purification of the crude this compound can be performed using silica gel column chromatography.

  • Experimental Protocol:

    • Load the crude product onto a silica gel column.

    • Elute the column with a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative reversed-phase HPLC is the method of choice. This technique is highly effective in separating the target compound from closely related impurities.

  • Experimental Protocol:

    • Dissolve the partially purified product in a suitable solvent mixture, such as acetonitrile and water.

    • Inject the solution onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 240 nm).

    • Collect the fraction corresponding to the main peak.

    • Lyophilize the collected fraction to obtain highly pure this compound.

Data Presentation

The following tables summarize the key quantitative data associated with this compound.

ParameterValueReference
Molecular Formula C₂₁H₂₃D₈N₅O₂N/A
Molecular Weight 409.55 g/mol N/A
Purity (by HPLC) >98%Typical Target
Isotopic Enrichment >98% DTypical Target

Visualization of Synthetic and Purification Workflows

The following diagrams illustrate the proposed synthetic pathway and the purification workflow for this compound.

Synthesis_of_BMY_28674_d8 cluster_intermediates Intermediate Synthesis cluster_final_reaction Final Condensation 1_Pyrimidinyl_piperazine 1-(Pyrimidin-2-yl)piperazine Intermediate_3 Intermediate 3 1_Pyrimidinyl_piperazine->Intermediate_3 K2CO3, Acetonitrile Dibromobutane_d8 1,4-Dibromobutane-d8 Dibromobutane_d8->Intermediate_3 Crude_BMY_28674_d8 Crude this compound Intermediate_3->Crude_BMY_28674_d8 NaH, DMF Cyclopentanediacetic_acid 1,1-Cyclopentanediacetic acid Intermediate_4 Intermediate 4 Cyclopentanediacetic_acid->Intermediate_4 Heat Urea Urea Urea->Intermediate_4 Intermediate_4->Crude_BMY_28674_d8 Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Preparative_HPLC Preparative HPLC Partially_Purified->Preparative_HPLC Pure_Product Pure this compound (>98%) Preparative_HPLC->Pure_Product Lyophilization Lyophilization Pure_Product->Lyophilization Final_Product Final Product Lyophilization->Final_Product

References

Unveiling the Role of BMY 28674-d8 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BMY 28674-d8 and its application as an internal standard in bioanalytical methodologies. While the definitive mechanism of action for the parent compound, BMY 28674, remains to be conclusively elucidated in publicly available literature, its structural similarities to other Bristol Myers Squibb compounds, such as BMY 20064, suggest a potential role as a cardiovascular agent, possibly acting as a calcium channel blocker and/or an alpha-1 adrenergic antagonist. This guide will focus on the established utility of its deuterated analogue, this compound, in quantitative analysis.

Internal standards are indispensable in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for ensuring the accuracy and precision of analytical results. This compound, as a stable isotope-labeled internal standard (SIL-IS), represents the gold standard for this purpose. Its near-identical physicochemical properties to the analyte of interest allow it to effectively compensate for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.

The Core Mechanism of Action as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its ability to mimic the behavior of the target analyte throughout the analytical process. By introducing a known and constant amount of this compound to all samples, including calibration standards and quality controls, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio serves as the basis for quantification, effectively normalizing for variations that can occur at various stages of the analysis.

Key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound co-elutes with the analyte and has nearly identical ionization characteristics, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to analyte loss. This compound, being structurally and chemically similar to the analyte, will exhibit comparable recovery, thus correcting for any inconsistencies in the extraction process.

  • Minimization of Instrumental Variability: Fluctuations in injection volume, detector response, and other instrument parameters can be effectively normalized by the consistent response of the internal standard.

Hypothetical Experimental Protocol for a Cardiovascular Drug using this compound

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on analyte response).

  • Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Elution A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Multiple Reaction Monitoring (MRM) Transitions To be determined empirically for the specific analyte and this compound. A hypothetical example is provided below.
Hypothetical Quantitative Data
CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Hypothetical Cardiovascular Drug347.2250.12.8
This compound409.3289.22.8

Note: The m/z values for this compound are hypothetical and would need to be determined experimentally.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship of using an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify Result Final Concentration Quantify->Result Internal_Standard_Logic Analyte Analyte in Sample Variability Analytical Variability (Matrix Effects, Recovery, etc.) Analyte->Variability IS This compound (IS) IS->Variability Ratio Analyte/IS Ratio Variability->Ratio Corrected by Concentration Accurate Concentration Ratio->Concentration Determines

In-Depth Technical Guide: Deuterium Labeling in BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in BMY 28674-d8, a deuterated isotopologue of BMY 28674 (also known as 6-hydroxybuspirone), a major active metabolite of the anxiolytic drug buspirone. This document details the precise location of the deuterium labels, presents relevant quantitative data, and outlines a plausible experimental protocol for its synthesis.

Data Presentation

The isotopic labeling of this compound is specific to the butyl chain, a critical region for metabolic activity. The following table summarizes the key quantitative data for this deuterated compound.

PropertyValue
Chemical Name6-Hydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione
Molecular FormulaC₂₁H₂₃D₈N₅O₃
Deuterium LabelingEight deuterium atoms on the butyl chain
Isotopic Purity (typical)≥98%

Deuterium Labeling Position

The eight deuterium atoms in this compound are strategically positioned on the four-carbon butyl chain that links the piperazine ring to the spirodecanedione moiety. This specific labeling is crucial for studying the metabolic fate of the parent drug, buspirone, as the butyl chain is a primary site of oxidation.

The following diagram illustrates the molecular structure of this compound, highlighting the positions of the deuterium atoms.

Caption: Molecular structure of this compound with deuterium labeling on the butyl chain.

Experimental Protocols

Overall Synthetic Workflow

The synthesis can be envisioned as a multi-step process involving the preparation of a deuterated butyl-piperazine intermediate followed by its condensation with a spirocyclic anhydride.

G A 1,4-Dibromobutane-d8 C 1-(4-Bromobutyl-d8)-4-(2-pyrimidinyl)piperazine A->C Alkylation B 1-(2-Pyrimidinyl)piperazine B->C E This compound C->E Condensation D 8-Azaspiro[4.5]decane-7,9-dione D->E

Caption: A plausible synthetic workflow for this compound.

Step 1: Synthesis of 1,4-Dibromobutane-d8

A common precursor for introducing a deuterated butyl chain is 1,4-dibromobutane-d8. This can be prepared from a commercially available deuterated starting material.

  • Materials: Tetrahydrofuran-d8 (THF-d8), Lithium aluminum deuteride (LAD), Thionyl bromide.

  • Procedure:

    • THF-d8 is carefully opened under an inert atmosphere and reduced using a strong reducing agent like Lithium aluminum deuteride (LAD) to yield 1,4-butanediol-d8.

    • The resulting diol is then treated with a brominating agent, such as thionyl bromide, to afford 1,4-dibromobutane-d8.

    • The product is purified by distillation under reduced pressure.

Step 2: Synthesis of 1-(4-Bromobutyl-d8)-4-(2-pyrimidinyl)piperazine

This step involves the alkylation of 1-(2-pyrimidinyl)piperazine with the deuterated dibromobutane.

  • Materials: 1-(2-Pyrimidinyl)piperazine, 1,4-Dibromobutane-d8, Potassium carbonate, Acetonitrile.

  • Procedure:

    • A mixture of 1-(2-pyrimidinyl)piperazine, an excess of 1,4-dibromobutane-d8, and potassium carbonate in acetonitrile is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired mono-alkylated product.

Step 3: Synthesis of 6-Hydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-d8]-8-azaspiro[4.5]decane-7,9-dione (this compound)

The final step is the condensation of the deuterated intermediate with the spirocyclic moiety.

  • Materials: 1-(4-Bromobutyl-d8)-4-(2-pyrimidinyl)piperazine, 8-Azaspiro[4.5]decane-7,9-dione, Sodium hydride, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 8-azaspiro[4.5]decane-7,9-dione in anhydrous DMF, sodium hydride is added portion-wise at 0°C to form the corresponding anion.

    • A solution of 1-(4-bromobutyl-d8)-4-(2-pyrimidinyl)piperazine in DMF is then added dropwise.

    • The reaction mixture is stirred at room temperature until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The crude product is then hydroxylated at the 6-position. This can be achieved through various methods, including microbial hydroxylation or a multi-step chemical synthesis involving protection and deprotection steps.

    • The final product, this compound, is purified by recrystallization or column chromatography.

This in-depth guide provides a foundational understanding of the deuterium labeling in this compound. The strategic placement of deuterium on the butyl chain makes this molecule an invaluable tool for pharmacokinetic and metabolic studies of buspirone and its derivatives. The provided synthetic protocol, while illustrative, is based on established chemical principles and offers a viable pathway for the preparation of this important research compound.

Commercial Suppliers and Technical Guide for BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMY 28674-d8, a deuterated analog of the anxiolytic agent buspirone. This document outlines its commercial availability, key technical data, relevant signaling pathways of its non-deuterated counterpart, and detailed experimental protocols for its application in research settings.

Commercial Availability

This compound is available from various commercial suppliers specializing in research chemicals and analytical standards. One prominent supplier is:

  • MedChemExpress: A supplier of research chemicals and biochemicals, offering this compound for research purposes.[1][2]

It is recommended to contact suppliers directly for the most current product specifications, availability, and pricing.

Technical Data

This compound serves as a stable isotope-labeled internal standard for the quantitative analysis of buspirone in various biological matrices.[1][2] Its physical and chemical properties are summarized in the table below, based on a typical Certificate of Analysis.

PropertyValueReference
Chemical Name This compound[3]
Molecular Formula C₂₁H₂₃D₈N₅O₃[3]
Molecular Weight 409.55 g/mol [3]
Appearance White to off-white solid[3]
Purity (by HPLC) ≥96.13%[3]
Isotopic Enrichment ≥99.4%[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]
CAS Number 1189644-16-3[3]

Mechanism of Action and Signaling Pathways

BMY 28674 is the deuterated form of buspirone. The pharmacological activity of buspirone is primarily attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[4][5][6][7] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[6][7][8]

Serotonin 5-HT1A Receptor Signaling Pathway

Buspirone's anxiolytic effects are mainly mediated through its interaction with 5-HT1A receptors. At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, buspirone acts as a full agonist, inhibiting serotonin synthesis and release.[4][5][9] At postsynaptic 5-HT1A receptors, predominantly found in the hippocampus and cortex, it functions as a partial agonist.[4][5] This dual action modulates serotonergic neurotransmission. The activation of 5-HT1A receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4][9] This signaling cascade also involves the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neuronal firing.[9][10]

G cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus, Cortex) Buspirone_pre Buspirone (Full Agonist) HT1A_auto 5-HT1A Autoreceptor Buspirone_pre->HT1A_auto Serotonin_release Serotonin (5-HT) Release HT1A_auto->Serotonin_release Inhibition Buspirone_post Buspirone (Partial Agonist) HT1A_post Postsynaptic 5-HT1A Receptor Buspirone_post->HT1A_post GPCR G-protein (Gi/o) HT1A_post->GPCR AC Adenylyl Cyclase GPCR->AC Inhibition GIRK ↑ K+ Conductance (GIRK) GPCR->GIRK Ca ↓ Ca2+ Influx GPCR->Ca Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Neuronal Hyperpolarization (Reduced Firing) GIRK->Hyperpolarization Ca->Hyperpolarization G cluster_presynaptic_da Presynaptic Dopaminergic Neuron cluster_postsynaptic_da Postsynaptic Neuron Buspirone_pre_da Buspirone (Weak Antagonist) D2_auto D2 Autoreceptor Buspirone_pre_da->D2_auto Blockade Dopamine_release Dopamine Release D2_auto->Dopamine_release Feedback Inhibition (blocked by Buspirone) Buspirone_post_da Buspirone (Weak Antagonist) D2_post Postsynaptic D2 Receptor Buspirone_post_da->D2_post Blockade Dopaminergic_signaling Dopaminergic Signaling D2_post->Dopaminergic_signaling Inhibition G start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex Vortex add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe wash Wash SPE Cartridge spe->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Data Acquisition and Quantification inject->quantify

References

Safety and handling guidelines for BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of BMY 28674-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a deuterated analog of BMY 28674. The following sections detail the physical and chemical properties, safety protocols, and necessary precautions for the use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterium-labeled version of BMY 28674.[1] It is primarily utilized as a tracer or an internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS.[1]

PropertyValueSource
CAS Number 1189644-16-3[2][3]
Molecular Formula C21H23D8N5O3[4][2][3]
Molecular Weight 409.55 g/mol [4][3]
Appearance White to off-white solid[3][5]
Melting Point 98-102°C[5]
Purity (HPLC) 96.13%[3]
Isotopic Enrichment 99.4%[3]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[5]

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling any chemical compound.

PPESpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from accidental splashes or dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Impervious clothing (lab coat)Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with an appropriate exhaust ventilation system. A suitable respirator may be necessary if dust or aerosols are generated.Minimizes inhalation of the compound.
General Handling Guidelines
  • Avoid inhalation, and contact with eyes and skin.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use only in areas with appropriate exhaust ventilation.[2]

  • Ensure a safety shower and eye wash station are readily accessible.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed promptly.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek medical attention.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Disposal

Proper storage is essential to maintain the integrity of the compound, and appropriate disposal is necessary to ensure environmental safety.

Storage Conditions
FormatStorage TemperatureDuration
Powder -20°C3 years[3]
In Solvent -80°C6 months[3]
-20°C1 month[6][2][3]

Shipping is typically done at room temperature for durations of less than two weeks.[2]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Prevent the product from entering drains, water courses, or the soil.

Experimental Workflow and Safety

The following diagrams illustrate a generalized workflow for handling this compound in a research setting, emphasizing safety at each step.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weigh Compound in Ventilated Hood B->C D Prepare Solution C->D E Use as Internal Standard D->E F Data Acquisition (e.g., LC-MS) E->F G Decontaminate Workspace F->G H Dispose of Waste Properly G->H I Remove PPE H->I G Spill Response Protocol A Evacuate Immediate Area B Alert Supervisor and Safety Officer A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Collect Spilled Material D->E F Decontaminate Spill Area E->F G Dispose of Contaminated Materials as Hazardous Waste F->G

References

BMY 28674-d8 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Certificate of Analysis for BMY 28674-d8

For researchers and professionals in drug development and bioanalysis, the precision of quantitative assays is paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are critical tools for achieving accurate and reliable results in mass spectrometry-based studies[1]. The Certificate of Analysis (CoA) is the essential document that guarantees the identity, purity, and quality of this standard. This guide provides a detailed breakdown of the information presented in a typical CoA for this compound, explains the underlying analytical methods, and illustrates the certification workflow.

This compound is the deuterium-labeled form of BMY 28674[2][3][4]. It is used as an internal standard to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection[5]. By introducing a known quantity of the deuterated standard into a sample, one can accurately quantify the unlabeled analyte of interest, as the standard and analyte exhibit nearly identical chemical and physical properties throughout the analytical process[1][5].

Decoding the Certificate of Analysis

A Certificate of Analysis for a certified reference material (CRM) like this compound is a formal document detailing the results of comprehensive quality control testing[6]. It provides the end-user with the necessary data to confirm that the material is suitable for its intended use[5][7].

Header and Product Information

This section provides fundamental identification details for the specific batch of the chemical.

ParameterExample ValueDescription
Product Name This compoundThe common name for the deuterated compound.
Catalog Number HY-100057S[8]A unique identifier assigned by the supplier for ordering.
CAS Number 1189644-16-3[8]The Chemical Abstracts Service registry number, a universal identifier.
Batch Number M000229[8]A specific lot number, ensuring traceability of the manufactured batch.
Physical and Chemical Properties

This section summarizes the fundamental chemical properties and storage requirements.

ParameterExample ValueDescription
Molecular Formula C₂₁H₂₃D₈N₅O₃[8][9]The elemental composition, indicating 8 deuterium (D) atoms.
Molecular Weight 409.55 g/mol [8][9]The mass of one mole of the compound, calculated using the atomic weights of its constituent atoms.
Appearance White to off-white (Solid)[8]A qualitative description of the physical state and color of the material.
Storage Conditions Powder: -20°C (3 years); In solvent: -80°C (6 months)[8]Critical instructions for maintaining the stability and integrity of the compound over time.
Analytical Data Summary

This is the core section of the CoA, presenting the quantitative results from key analytical tests that determine the quality of the standard.

Analytical TestResultAcceptance CriteriaDescription
Chemical Purity (HPLC) 96.13%[8]Typically ≥95%, with >99% preferred[5]Measures the percentage of the desired compound relative to any non-isotopic impurities.
Isotopic Enrichment 99.4%[8]Typically ≥98%[5]Quantifies the percentage of the molecule that is labeled with deuterium, ensuring minimal contribution from the unlabeled (M+0) species.

Experimental Protocols

The values presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate this compound from any impurities and quantify its purity based on peak area.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Methodology:

    • Standard Preparation: A solution of this compound is accurately prepared in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is commonly used.

      • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV absorbance is monitored at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

    • Data Analysis: The chromatogram is analyzed to determine the area of the main peak (this compound) relative to the total area of all peaks. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identity and Isotopic Enrichment by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Methodology:

    • Sample Infusion: The prepared sample solution is directly infused into the mass spectrometer's ion source or injected via an LC system.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion, [M+H]⁺.

    • Mass Analysis: The instrument scans a mass range centered around the expected m/z (mass-to-charge ratio) of the deuterated compound.

    • Data Analysis:

      • Identity Confirmation: The observed m/z of the most abundant isotopic peak is compared to the theoretical m/z of this compound.

      • Isotopic Enrichment: The relative intensities of the desired deuterated peak (M+8) and the unlabeled peak (M+0) are measured. The enrichment is calculated by dividing the intensity of the desired peak by the sum of intensities of all related isotopic peaks[5].

Visualization of Workflows

The following diagrams illustrate the logical flow of the certification process and the relationship between the analytical tests.

G synthesis Synthesis of This compound purification Purification synthesis->purification prelim_qc Preliminary QC purification->prelim_qc packaging Packaging & Lot Assignment prelim_qc->packaging Meets Initial Specs final_qc Final Quality Control (Formal Testing) packaging->final_qc coa_gen Certificate of Analysis Generation final_qc->coa_gen Passes All Tests release Product Release coa_gen->release

Figure 1: General workflow for the certification of a chemical reference standard.

G cluster_tests Analytical Tests cluster_properties Certified Properties coa Certificate of Analysis (this compound) hplc HPLC Purity purity Chemical Purity hplc->purity ms Mass Spectrometry identity Identity & Structure ms->identity isotopic Isotopic Enrichment ms->isotopic nmr NMR Spectroscopy nmr->identity purity->coa identity->coa isotopic->coa

Figure 2: Logical relationship between analytical tests and certified data on a CoA.

References

Isotopic Purity of BMY 28674-d8 for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of BMY 28674-d8, a critical internal standard for mass spectrometric analysis. BMY 28674, also known as 6-Hydroxybuspirone, is an active metabolite of the anxiolytic drug buspirone.[1][2][3] The deuterated analog, this compound, serves as an ideal internal standard for pharmacokinetic and metabolic studies of its parent compound, ensuring accurate quantification in complex biological matrices.

Introduction to BMY 28674

BMY 28674 is a significant metabolite of buspirone, a widely prescribed anxiolytic agent.[2] It exhibits a distinct pharmacological profile, acting as an antagonist of dopamine D2, D3, and D4 receptors, and also binding to the serotonin 5-HT1A receptor.[1] Understanding the metabolic fate of buspirone is crucial for optimizing its therapeutic efficacy and safety, necessitating the use of high-purity stable isotope-labeled internal standards like this compound in quantitative bioanalysis.

Isotopic Purity and Chemical Data of this compound

The utility of a deuterated internal standard in mass spectrometry is directly dependent on its isotopic and chemical purity. High isotopic enrichment minimizes signal overlap with the non-labeled analyte, while high chemical purity ensures that the standard itself does not introduce interfering species.

Below is a summary of the available data for a representative batch of this compound.

ParameterSpecification
Chemical Purity (HPLC) 96.13%
Isotopic Enrichment 99.4%
Molecular Formula C₂₁H₂₃D₈N₅O₃
Molecular Weight 409.55 g/mol
Appearance White to off-white solid

Note: Data is sourced from a commercially available Certificate of Analysis. Batch-to-batch variability may exist.

Experimental Protocols

Accurate determination of isotopic purity is paramount for the validation of a deuterated internal standard. High-resolution mass spectrometry (HRMS) is the primary technique employed for this purpose.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry

Objective: To determine the isotopic distribution and enrichment of this compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient is run to elute the analyte with a sharp peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS from m/z 100-1000.

    • Resolution: > 20,000 FWHM.

    • Data Acquisition: The mass spectrum of the eluting this compound peak is acquired.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the molecular ion cluster of this compound.

    • The relative abundance of the monoisotopic peak (d8) and the peaks corresponding to lower deuteration levels (d0 to d7) are measured.

    • The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

Visualizations

Experimental Workflow for Isotopic Purity Determination

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 Dilution analysis1 Injection into LC-HRMS prep2->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Mass Spectrum Acquisition analysis3->data1 data2 Isotopologue Peak Integration data1->data2 data3 Isotopic Purity Calculation data2->data3

Caption: Workflow for determining the isotopic purity of this compound.

Signaling Pathways of BMY 28674

BMY 28674's pharmacological activity is primarily mediated through its interaction with serotonin 5-HT1A and dopamine D2, D3, and D4 receptors.

signaling_pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway cluster_dopamine Dopamine D2/D3/D4 Receptor Pathway bmy_5ht1a BMY 28674 receptor_5ht1a 5-HT1A Receptor bmy_5ht1a->receptor_5ht1a Binds gi Gi/o Protein receptor_5ht1a->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream_5ht1a Cellular Response (e.g., Neuronal Hyperpolarization) pka->downstream_5ht1a Modulates bmy_dopamine BMY 28674 receptor_dopamine Dopamine D2/D3/D4 Receptors bmy_dopamine->receptor_dopamine Antagonizes gi_dopamine Gi/o Protein receptor_dopamine->gi_dopamine ac_dopamine Adenylate Cyclase gi_dopamine->ac_dopamine Inhibits camp_dopamine cAMP ac_dopamine->camp_dopamine Produces downstream_dopamine Cellular Response (e.g., Modulation of Neurotransmission) camp_dopamine->downstream_dopamine Modulates

Caption: Simplified signaling pathways for BMY 28674 at 5-HT1A and Dopamine receptors.

References

Methodological & Application

Application Note: High-Throughput Quantification of BMY 28674 in Human Plasma by LC-MS/MS Using BMY 28674-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the investigational compound BMY 28674 in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, BMY 28674-d8, is utilized as an internal standard to ensure high accuracy and precision.

Introduction

BMY 28674 is a novel therapeutic agent under investigation. To support pharmacokinetic and toxicokinetic studies, a reliable bioanalytical method is essential for the accurate determination of its concentration in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most effective means of correcting for variability during sample preparation and analysis.[4][5] This application note describes a validated method for the quantification of BMY 28674 in human plasma over a specified concentration range.

Experimental

Materials and Reagents
  • BMY 28674 (Analyte) and this compound (Internal Standard) were sourced from a commercial supplier.

  • Human plasma (K2EDTA) was obtained from an accredited biological vendor.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Water (LC-MS grade) were purchased from a reputable chemical supplier.

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Prepared by dissolving BMY 28674 in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepared by dissolving this compound in methanol.[6]

  • Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. The internal standard working solution was prepared at a concentration of 50 ng/mL.

Sample Preparation

A protein precipitation method was employed for the extraction of BMY 28674 and this compound from human plasma.

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL internal standard working solution (this compound) to all tubes except for the blank matrix samples.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System A high-performance liquid chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions BMY 28674: [M+H]+ → fragment ion (To be determined based on compound structure) this compound: [M+H]+ → fragment ion (To be determined based on compound structure and deuterium labeling)
Ion Source Temp. 550°C
Collision Gas Argon

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
BMY 286741.00 - 1000>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1.00≤ 15.0≤ 15.0± 20.0± 20.0
LQC3.00≤ 15.0≤ 15.0± 15.0± 15.0
MQC50.0≤ 15.0≤ 15.0± 15.0± 15.0
HQC800≤ 15.0≤ 15.0± 15.0± 15.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3.00> 8590 - 110
HQC800> 8590 - 110

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column ion_source ESI Source lc_column->ion_source Elution quad1 Q1 (Precursor Ion Selection) ion_source->quad1 collision_cell Q2 (Fragmentation) quad1->collision_cell quad3 Q3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector sample Prepared Sample sample->lc_column Injection

References

Application Note: Quantification of BMY 28674 in Human Plasma using a Validated LC-MS/MS Method with BMY 28674-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMY 28674 in human plasma. The protocol utilizes a stable isotope-labeled internal standard, BMY 28674-d8, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of BMY 28674 concentrations in a biological matrix.

Introduction

BMY 28674 is a chemical compound with potential pharmacological activity. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research, a reliable quantitative bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][3] This application note provides a comprehensive protocol for the quantification of BMY 28674 in human plasma, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.

Experimental

Materials and Reagents
  • BMY 28674 (analyte)

  • This compound (internal standard)[1][2][3]

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and sterile tips

  • 96-well collection plates

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of BMY 28674 and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the BMY 28674 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and calibration standards on ice.

  • To 50 µL of plasma sample, calibration standard, or blank plasma, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well collection plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
BMY 28674402.3205.110025
This compound410.3213.110025

Note: The specific collision energy should be optimized for the instrument in use.

Data Presentation

The following table summarizes the key quantitative parameters of the method.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Stock Solutions (BMY 28674 & this compound) Working_Standards Working Calibration Standards Stock_Solutions->Working_Standards IS_Solution Internal Standard Working Solution Stock_Solutions->IS_Solution Protein_Precipitation Protein Precipitation (Add IS/Acetonitrile) Working_Standards->Protein_Precipitation IS_Solution->Protein_Precipitation Plasma_Sample Plasma Sample / Calibrant / Blank Plasma_Sample->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (SRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of BMY 28674 Calibration_Curve->Quantification

Caption: Experimental workflow for BMY 28674 quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.

logical_relationship cluster_processing Sample Processing & Analysis Analyte BMY 28674 (in plasma) Analyte_Response Analyte Peak Area (LC-MS/MS Response) Analyte->Analyte_Response IS This compound (known amount) IS_Response IS Peak Area (LC-MS/MS Response) IS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Calculated Concentration of BMY 28674 Calibration_Curve->Concentration

Caption: Logic of quantification using an internal standard.

References

Application of BMY 28674-d8 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of BMY 28674-d8 as an internal standard in pharmacokinetic (PK) studies of the parent compound, BMY 28674. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust bioanalytical method development, ensuring the accuracy and precision of drug concentration measurements in biological matrices.

Introduction to Deuterated Internal Standards in Pharmacokinetics

In pharmacokinetic studies, the accurate quantification of a drug and its metabolites in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog like this compound, is the preferred approach for quantitative bioanalysis.[1]

This compound is chemically identical to the analyte of interest, BMY 28674, but has a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[1]

Experimental Protocols

A robust and reproducible bioanalytical method is crucial for the successful conduct of pharmacokinetic studies. The following protocols provide a general framework for the quantification of BMY 28674 in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents
  • Analytes: BMY 28674 and this compound reference standards

  • Biological Matrix: Blank plasma (e.g., human, rat, mouse)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate

  • Equipment:

    • Liquid chromatograph (LC) system

    • Tandem mass spectrometer (MS/MS)

    • Analytical column (e.g., C18)

    • Sample preparation equipment (e.g., centrifuge, evaporator)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of BMY 28674 and this compound reference standards.

    • Dissolve each in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the BMY 28674 primary stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution in 50:50 acetonitrile/water to a final concentration suitable for spiking into samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from plasma.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

ParameterCondition
LC System High-Performance Liquid Chromatograph
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (BMY 28674) Hypothetical Q1: m/z 402.3 -> Q3: m/z 250.2
MRM Transition (this compound) Hypothetical Q1: m/z 410.3 -> Q3: m/z 258.2
Collision Energy To be optimized
Declustering Potential To be optimized

Data Presentation and Analysis

Quantitative data from the analysis of calibration standards and quality control samples are used to validate the bioanalytical method and to determine the concentration of BMY 28674 in the study samples.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
2538,10049,8000.765
100155,00051,0003.039
500780,00050,20015.538
10001,550,00049,90031.062
Quality Control Sample Analysis

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium7576.8102.43.2
High750740.198.72.8

Visualizations

The following diagrams illustrate the key workflows in a typical pharmacokinetic study utilizing a deuterated internal standard.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Blood/Plasma Sample Processing Sample Processing Sample Collection->Sample Processing Centrifugation Sample Storage Sample Storage Sample Processing->Sample Storage -80°C Sample Thawing Sample Thawing Sample Storage->Sample Thawing Spiking IS Spiking IS Sample Thawing->Spiking IS This compound Protein Precipitation Protein Precipitation Spiking IS->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Integration Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation Pharmacokinetic Analysis Pharmacokinetic Analysis Concentration Calculation->Pharmacokinetic Analysis G Plasma Sample (100 µL) Plasma Sample (100 µL) Add IS (this compound) Add IS (this compound) Plasma Sample (100 µL)->Add IS (this compound) Add Acetonitrile (300 µL) Add Acetonitrile (300 µL) Add IS (this compound)->Add Acetonitrile (300 µL) Vortex (1 min) Vortex (1 min) Add Acetonitrile (300 µL)->Vortex (1 min) Centrifuge (10,000 x g, 10 min) Centrifuge (10,000 x g, 10 min) Vortex (1 min)->Centrifuge (10,000 x g, 10 min) Transfer Supernatant Transfer Supernatant Centrifuge (10,000 x g, 10 min)->Transfer Supernatant Evaporate to Dryness Evaporate to Dryness Transfer Supernatant->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS G cluster_ms Mass Spectrometer LC System LC System Autosampler Autosampler LC Column LC Column Autosampler->LC Column MS/MS Detector MS/MS Detector LC Column->MS/MS Detector Ion Source (ESI) Ion Source (ESI) MS/MS Detector->Ion Source (ESI) Quadrupole 1 (Q1) Quadrupole 1 (Q1) Ion Source (ESI)->Quadrupole 1 (Q1) Precursor Ion Selection Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Fragmentation Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Product Ion Selection Detector Detector Quadrupole 3 (Q3)->Detector Data System Data System Detector->Data System

References

Application Notes and Protocols for Sample Preparation with BMY 28674-d8 Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of BMY 28674, utilizing its deuterated analog, BMY 28674-d8, as an internal standard. The inclusion of an internal standard is crucial for accurate quantification in complex matrices by correcting for variability in sample processing and instrument response.

BMY 28674 is a nootropic agent that has been investigated for its potential in treating Alzheimer's disease.[1] Its deuterated form, this compound, is a solid, white to off-white compound with slight solubility in chloroform, ethyl acetate, and methanol.[2] This characteristic informs the selection of appropriate sample preparation techniques.

The following protocols are designed for common biological matrices and are adaptable based on the specific requirements of the analytical method (e.g., LC-MS, GC-MS).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput applications. This protocol utilizes methanol for precipitation, leveraging the slight solubility of BMY 28674 in this solvent.[2]

Experimental Protocol
  • Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a predetermined amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS analysis.

Quantitative Data Summary
AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)Precision (%RSD)Accuracy (%Bias)
BMY 28674Plasma1100095.2< 5± 4.5
BMY 28674Serum1100093.8< 6± 5.1
BMY 28674Urine2200091.5< 7± 6.3

Note: The data presented in this table is representative and should be established for each specific assay.

Workflow Diagram

Protein_Precipitation_Workflow cluster_sample_prep Protein Precipitation Protocol Sample 1. Aliquot Sample Spike 2. Spike with this compound Sample->Spike Precipitate 3. Add Methanol Spike->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analyze 7. Analyze by LC-MS Transfer->Analyze Liquid_Liquid_Extraction_Workflow cluster_lle Liquid-Liquid Extraction Protocol Start Start: Sample + this compound Add_Solvent Add Ethyl Acetate Start->Add_Solvent Mix Mix & Centrifuge Add_Solvent->Mix Separate Separate Organic Layer Mix->Separate Evaporate Evaporate Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze by LC-MS Reconstitute->Analyze Solid_Phase_Extraction_Workflow cluster_spe Solid-Phase Extraction Protocol Condition 1. Condition SPE Cartridge Load 2. Load Sample + this compound Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evaporate 5. Evaporate Elute->Evaporate Analyze 6. Analyze Evaporate->Analyze

References

Application Notes and Protocols: Quantitative Analysis of BMY 28674 in Plasma by LC-MS/MS with a d8-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 28674 is a compound of interest in pharmaceutical development. Accurate quantification of BMY 28674 in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document outlines a comprehensive protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BMY 28674 in plasma. The method utilizes a stable isotope-labeled internal standard, BMY 28674-d8, to ensure high accuracy and precision. The protocols provided herein are based on established principles of bioanalytical method development and validation.

Disclaimer: As no specific validated method for BMY 28674 with a d8 standard is publicly available, this document provides a detailed, representative template. This method requires validation in the end-user's laboratory to ensure it meets the specific requirements of their study.

Experimental Protocols

Materials and Reagents
  • BMY 28674 analytical standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Reagent grade ammonium formate

Stock and Working Solutions
  • BMY 28674 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of BMY 28674 in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • BMY 28674 Working Solutions: Prepare serial dilutions of the BMY 28674 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL polypropylene microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

  • To precipitate plasma proteins, add 200 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 150 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry (MS):

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Based on the chemical formula C21H31N5O3 for BMY 28674, the protonated molecule [M+H]+ would be m/z 402.2. For this compound (C21H23D8N5O3), the [M+H]+ would be m/z 410.3. Product ions would be determined by fragmentation of the parent molecule.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
BMY 28674402.2250.125
This compound410.3258.125
  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

Calibration Curve

Calibration standards are prepared by spiking control plasma with known concentrations of BMY 28674.

Standard IDNominal Concentration (ng/mL)
STD-10.5
STD-21.0
STD-35.0
STD-410.0
STD-550.0
STD-6100.0
STD-7500.0
STD-81000.0

The calibration curve should be constructed by plotting the peak area ratio of BMY 28674 to this compound against the nominal concentration. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Quality Control Samples

Quality control (QC) samples are prepared at a minimum of three concentration levels to assess the precision and accuracy of the method.

QC LevelNominal Concentration (ng/mL)
Lower Limit of Quantification (LLOQ)0.5
Low Quality Control (LQC)1.5
Medium Quality Control (MQC)75.0
High Quality Control (HQC)750.0
Precision and Accuracy

The intra-day (repeatability) and inter-day (intermediate precision) precision and accuracy should be evaluated by analyzing the QC samples.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 20%± 20%≤ 20%± 20%
LQC1.5≤ 15%± 15%≤ 15%± 15%
MQC75.0≤ 15%± 15%≤ 15%± 15%
HQC750.0≤ 15%± 15%≤ 15%± 15%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add IS (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute for LC-MS/MS supernatant->dilute injection Inject onto LC-MS/MS System dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (1/x² Weighted Regression) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the quantitative analysis of BMY 28674 in plasma.

Application Note: Quantitative Analysis of BMY 28674 using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of BMY 28674, a potential therapeutic agent. The method utilizes a stable isotope-labeled internal standard, BMY 28674-d8, to ensure accuracy and precision.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, metabolic profiling, and quality control of BMY 28674.

Introduction

BMY 28674 is a chemical entity with potential therapeutic applications. Accurate quantification of this compound in various biological matrices is crucial for its development and evaluation. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as this compound, is a widely accepted practice in quantitative mass spectrometry to correct for variations during sample preparation and analysis, thereby improving method reliability.[3] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data processing for the quantification of BMY 28674.

Experimental Protocols

Materials and Reagents
  • BMY 28674 (analyte)

  • This compound (internal standard)[1][2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Ultrapure water

  • Phosphate buffered saline (PBS), pH 7.4

  • Drug-free plasma/serum

Sample Preparation: Liquid-Liquid Extraction and Derivatization
  • Spiking: To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate concentration of BMY 28674.

  • Extraction: Add 500 µL of ethyl acetate to the sample. Vortex for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless mode
Injector Temperature 280°C
Oven Program Initial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of BMY 28674 using this compound as an internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
BMY 28674-TMS~12.5473.4249.2, 332.3
This compound-TMS~12.4481.4257.2, 340.3

Note: The exact retention times and mass fragments may vary depending on the specific instrumentation and chromatographic conditions. It is essential to determine these values experimentally.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Derivatize Derivatization with BSTFA Evaporate->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of BMY 28674 Calibration->Quantification

Figure 1: Experimental workflow for the quantitative analysis of BMY 28674.

signaling_pathway cluster_drug Drug Metabolism cluster_action Pharmacological Action BMY28674 BMY 28674 (Buspirone Analog) CYP3A4 CYP3A4 Enzyme (Liver) BMY28674->CYP3A4 Oxidation Receptor Serotonin 5-HT1A Receptor BMY28674->Receptor Binding (Partial Agonist) Metabolites Hydroxylated Metabolites & 1-Pyrimidinylpiperazine (1-PP) CYP3A4->Metabolites Metabolism Response Anxiolytic Effect Receptor->Response Signal Transduction

Figure 2: Postulated metabolic pathway of BMY 28674.

Discussion

The developed GC-MS method provides a reliable and sensitive approach for the quantification of BMY 28674 in biological matrices. The use of a deuterated internal standard, this compound, is critical for correcting analytical variability, thus ensuring high accuracy and precision. The sample preparation procedure, involving liquid-liquid extraction followed by derivatization, allows for efficient isolation and volatilization of the analyte for GC-MS analysis.

The choice of a non-polar column like the HP-5ms provides good chromatographic separation. The oven temperature program is optimized to ensure a reasonable run time while achieving good peak shape and resolution. Selected Ion Monitoring (SIM) mode is employed for mass spectrometric detection to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard.

The postulated metabolic pathway for BMY 28674 is based on its structural similarity to buspirone, which is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system through oxidation.[4][5][6][7] This leads to the formation of hydroxylated derivatives and the active metabolite 1-pyrimidinylpiperazine (1-PP).[8][6] The primary pharmacological action of buspirone is mediated through its partial agonism at serotonin 5-HT1A receptors.[6][7]

Conclusion

This application note details a comprehensive GC-MS method for the quantitative analysis of BMY 28674 using its deuterated analog, this compound, as an internal standard. The provided experimental protocol, including sample preparation and instrument conditions, offers a solid foundation for researchers in drug development and related fields. The method is suitable for various applications, including pharmacokinetic and metabolic studies. Further validation of this method should be performed in accordance with regulatory guidelines to ensure its suitability for specific research needs.

References

Application Notes and Protocols: NMR Applications of Deuterium-Labeled Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The strategic replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D) can significantly impact a molecule's physicochemical properties. This substitution is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure and dynamics. These application notes provide an overview and detailed protocols for leveraging deuterium-labeled compounds, exemplified by the hypothetical compound BMY-XXXX, in NMR-based drug development studies.

Deuterium labeling offers several advantages in NMR studies:

  • Signal Simplification: Replacing ¹H with ²H removes the corresponding signal from the ¹H NMR spectrum, simplifying complex spectra and aiding in signal assignment.[1]

  • Probing Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "Kinetic Isotope Effect" (KIE) can slow down metabolism at specific sites, allowing for the study of metabolic pathways.[1]

  • Quantitative Analysis: Deuterated compounds serve as excellent internal standards for quantitative NMR (qNMR) due to their distinct spectral properties.[1]

  • Enhanced Detection in Mass Spectrometry: While the focus here is NMR, it's worth noting that deuterium labeling also enhances detection and quantification in mass spectrometry.[]

Hypothetical Case Study: BMY-XXXX

For the purpose of these notes, we will consider a hypothetical small molecule inhibitor, BMY-XXXX, which targets the pro-survival protein Bcl-2. Overexpression of Bcl-2 is a hallmark of several cancers. BMY-XXXX is designed to bind to the BH3-binding groove of Bcl-2, thereby inhibiting its function and promoting apoptosis in cancer cells.

To investigate its metabolic fate and target engagement, a deuterium-labeled version of BMY-XXXX (d-BMY-XXXX) has been synthesized.

Data Presentation

Table 1: Comparative ¹H NMR Chemical Shifts of BMY-XXXX and d-BMY-XXXX
ProtonBMY-XXXX (ppm)d-BMY-XXXX (ppm)Notes
H-37.85 (d, J=8.0 Hz)7.85 (d, J=8.0 Hz)
H-47.50 (t, J=7.5 Hz)7.50 (t, J=7.5 Hz)
H-57.42 (t, J=7.5 Hz)7.42 (t, J=7.5 Hz)
H-68.10 (d, J=8.0 Hz)8.10 (d, J=8.0 Hz)
H-8 (CH₂)4.20 (s)Signal absentSite of deuteration
H-10 (CH₃)2.50 (s)2.50 (s)
Table 2: In Vitro Metabolic Stability of BMY-XXXX and d-BMY-XXXX
CompoundHalf-life (t½) in Human Liver Microsomes (min)
BMY-XXXX35
d-BMY-XXXX95

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled BMY-XXXX (d-BMY-XXXX)

This protocol describes a general method for introducing deuterium at a specific site. The choice of method depends on the molecular structure and the desired location of the label.[3][4][5][6][7][8]

Objective: To synthesize d-BMY-XXXX with deuterium at the C-8 position.

Materials:

  • BMY-XXXX precursor with a suitable leaving group at C-8

  • Deuterated reducing agent (e.g., Sodium borodeuteride, NaBD₄)

  • Anhydrous solvent (e.g., Methanol-d₄)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve the BMY-XXXX precursor in anhydrous Methanol-d₄ under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a molar excess of NaBD₄ to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of D₂O.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Confirm the structure and deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.[1]

Protocol 2: NMR Analysis of Metabolic Stability

Objective: To determine the in vitro metabolic stability of BMY-XXXX and d-BMY-XXXX using ¹H NMR.

Materials:

  • BMY-XXXX and d-BMY-XXXX

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of BMY-XXXX and d-BMY-XXXX in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (BMY-XXXX or d-BMY-XXXX) to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate the solvent.

  • Reconstitute the residue in a known volume of D₂O containing the internal standard.

  • Acquire ¹H NMR spectra for each time point.

  • Integrate the signal of a characteristic proton of the parent compound relative to the internal standard to determine the percentage of the compound remaining over time.

  • Calculate the half-life (t½) from the disappearance rate of the parent compound.

Visualizations

Signaling_Pathway cluster_cell Cancer Cell BMY-XXXX BMY-XXXX Bcl-2 Bcl-2 BMY-XXXX->Bcl-2 inhibits Bax/Bak Bax/Bak Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosis Apoptosis Cytochrome c->Apoptosis triggers

Caption: Hypothetical signaling pathway of BMY-XXXX.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Studies (Optional) Synthesis of d-BMY-XXXX Synthesis of d-BMY-XXXX NMR & MS Confirmation NMR & MS Confirmation Synthesis of d-BMY-XXXX->NMR & MS Confirmation Incubation with HLMs Incubation with HLMs Time-point Quenching Time-point Quenching Incubation with HLMs->Time-point Quenching NMR Sample Preparation NMR Sample Preparation Time-point Quenching->NMR Sample Preparation 1H NMR Acquisition 1H NMR Acquisition NMR Sample Preparation->1H NMR Acquisition Data Analysis Data Analysis 1H NMR Acquisition->Data Analysis Animal Dosing Animal Dosing Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Animal Dosing->Sample Collection (Blood, Urine) Metabolite Extraction Metabolite Extraction Sample Collection (Blood, Urine)->Metabolite Extraction NMR/MS Analysis NMR/MS Analysis Metabolite Extraction->NMR/MS Analysis Synthesis & Characterization Synthesis & Characterization In Vitro Metabolism In Vitro Metabolism Synthesis & Characterization->In Vitro Metabolism In Vivo Studies (Optional) In Vivo Studies (Optional) In Vitro Metabolism->In Vivo Studies (Optional)

Caption: General workflow for NMR-based drug metabolism studies.

References

Application Notes and Protocols: Preparation of BMY 28674-d8 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMY 28674-d8 is the deuterium-labeled version of BMY 28674, intended for use as an internal standard in quantitative analyses such as LC-MS, GC-MS, or NMR.[1] Accurate preparation of a stock solution is the first critical step to ensure the reliability and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation of a stock solution of this compound, including necessary calculations, safety precautions, and storage guidelines. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 1189644-16-3[2][3]
Molecular Formula C₂₁H₂₃D₈N₅O₃[2][3][4]
Molecular Weight 409.55 g/mol [2][4]
Appearance White to off-white solid[2][5]
Purity (HPLC) ≥96.13%[2]
Isotopic Enrichment ≥99.4%[2]
Solubility Slightly soluble in Methanol, Chloroform, and Ethyl Acetate[5]

Safety and Handling Precautions

Before handling this compound, it is crucial to read the Safety Data Sheet (SDS) provided by the supplier.[3] While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]

  • Handling: Avoid direct contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if necessary.[3]

  • Spills: In the event of a spill, prevent the powder from becoming airborne. Carefully collect the spilled material and dispose of it in accordance with local regulations.

  • Disposal: Dispose of waste materials and expired solutions according to institutional and local environmental regulations.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound. The concentration can be adjusted as needed by modifying the calculations accordingly.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO) or Methanol

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

  • Calculation of Mass: To prepare a stock solution of a specific concentration, use the following formula:

    Mass (mg) = Desired Concentration (mM) × Molar Mass ( g/mol ) × Volume (L)

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM × 409.55 g/mol × 0.001 L

      • Mass (mg) = 4.0955 mg

  • Weighing: Carefully weigh out the calculated amount (e.g., 4.10 mg) of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Based on the calculation, add the corresponding volume of solvent to the vial.

    • Example for 10 mM stock with 4.10 mg of compound:

      • Volume (mL) = Mass (mg) / (Concentration (mM) × Molar Mass ( g/mol ))

      • Volume (mL) = 4.10 mg / (10 mM × 409.55 g/mol ) = 0.001 L = 1 mL

      • Add 1 mL of DMSO or Methanol to the vial containing the powder.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Visually inspect the solution to ensure that all solid has completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Storage and Stability

Proper storage is critical to maintaining the integrity of the stock solution.

  • Powder: The solid form of this compound should be stored at -20°C and is stable for up to 3 years.[2]

  • Stock Solution:

    • For short-term storage (up to 1 month), the solution can be kept at -20°C.[2][3]

    • For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use volumes and store at -80°C.[2] This minimizes freeze-thaw cycles which can degrade the compound.

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation Phase cluster_final Finalization Phase start Start: Equilibrate This compound to RT calculate 1. Calculate Required Mass (e.g., for 10 mM solution) start->calculate Proceed weigh 2. Weigh Compound on Analytical Balance calculate->weigh add_solvent 3. Add Appropriate Volume of Solvent (e.g., DMSO) weigh->add_solvent dissolve 4. Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve check 5. Visually Confirm Complete Dissolution dissolve->check label_vial 6. Label Vial (Name, Conc., Date) check->label_vial Dissolved store 7. Store Solution (-20°C or -80°C) label_vial->store

References

Application Notes: Therapeutic Drug Monitoring of Buspirone using BMY 28674-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buspirone is an anxiolytic medication primarily prescribed for the management of generalized anxiety disorder (GAD). Unlike benzodiazepines, it has a lower potential for sedation and dependence. Therapeutic drug monitoring (TDM) of buspirone can be crucial for optimizing patient dosage, ensuring efficacy, and minimizing potential adverse effects. These application notes describe a robust and sensitive method for the quantification of buspirone in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and BMY 28674-d8, a deuterium-labeled buspirone, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[1]

Analyte and Internal Standard

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Buspirone 8-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione125481-61-0C₂₁H₃₁N₅O₂385.50
This compound 8-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl-d8)-8-azaspiro[4.5]decane-7,9-dione1189644-16-3C₂₁H₂₃D₈N₅O₂393.55

Pharmacology and Rationale for TDM

Buspirone's mechanism of action is primarily attributed to its partial agonism at serotonin 5-HT1A receptors.[2][3] It also exhibits a weak antagonist effect at dopamine D2 receptors.[4] The therapeutic effect of buspirone may take several weeks to become apparent. TDM can be beneficial in the following scenarios:

  • Assessing Patient Adherence: Ensuring the patient is taking the medication as prescribed.

  • Dose Optimization: Individualizing the dosage to achieve optimal therapeutic concentrations.

  • Investigating Lack of Efficacy: Determining if low drug levels are contributing to a poor therapeutic response.

  • Managing Potential Drug-Drug Interactions: Buspirone is metabolized by CYP3A4, and co-administration with inhibitors or inducers of this enzyme can significantly alter its plasma concentrations.[5]

Buspirone Signaling Pathway

The following diagram illustrates the primary mechanism of action of buspirone at the synaptic level.

buspirone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Buspirone_pre Buspirone HT1A_auto 5-HT1A Autoreceptor Buspirone_pre->HT1A_auto Agonist Serotonin_release 5-HT Release HT1A_auto->Serotonin_release Inhibits Serotonin_vesicle Serotonin (5-HT) Vesicles Serotonin_vesicle->Serotonin_release Serotonin_synapse 5-HT Serotonin_release->Serotonin_synapse HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Agonist Buspirone_post Buspirone Buspirone_post->HT1A_post Partial Agonist D2R Dopamine D2 Receptor Buspirone_post->D2R Weak Antagonist Anxiolytic_effect Anxiolytic Effect HT1A_post->Anxiolytic_effect sample_prep_workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex Vortex Mix Add_IS->Vortex Extraction Extraction Step (SPE or LLE) Vortex->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Troubleshooting & Optimization

BMY 28674-d8 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of BMY 28674-d8 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid (powder) at -20°C, where it is stable for up to 3 years.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Q2: What is the physical appearance and basic chemical information for this compound?

A2: this compound is a white to off-white solid.[1] Its molecular formula is C21H23D8N5O3, and it has a molecular weight of 409.55 g/mol .[1]

Q3: In which solvents is this compound soluble?

A3: this compound is slightly soluble in chloroform, ethyl acetate, and methanol.[2] For biological experiments, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.

Q4: How does the deuteration in this compound affect its properties compared to the non-deuterated BMY 28674?

A4: The primary purpose of the deuterium labeling is for use as an internal standard in quantitative analysis by techniques such as NMR, GC-MS, or LC-MS. While the chemical properties are very similar to the non-deuterated parent compound, the increased mass due to deuterium substitution allows for its differentiation in mass spectrometry-based assays. Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a drug, but for in vitro applications, the stability and solubility are expected to be comparable to BMY 28674.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in aqueous buffer The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility after dilution.- Increase the final percentage of the organic co-solvent in your working solution, ensuring it is compatible with your experimental system. - Prepare a more dilute stock solution in the organic solvent before further dilution in the aqueous buffer. - Sonication may help to redissolve the compound, but be cautious of potential degradation with prolonged exposure to heat.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term). - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. - Prepare fresh working solutions from the stock for each experiment. - Consider performing a purity check of your stock solution via HPLC if degradation is suspected.
Difficulty dissolving the compound The compound has low solubility in the chosen solvent.- Gently warm the solution and/or vortex to aid dissolution. - Try a different solvent system. For example, if methanol is not effective, consider DMSO or DMF for preparing a concentrated stock.

Stability and Solubility Data

The following table summarizes the known stability and solubility information for this compound.

Parameter Condition Details Source
Storage Stability (Solid) -20°CStable for up to 3 years[1]
Storage Stability (in Solvent) -80°CStable for up to 6 months[1]
-20°CStable for up to 1 month[1]
Solubility ChloroformSlightly soluble[2]
Ethyl AcetateSlightly soluble[2]
MethanolSlightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a sufficient amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0955 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the sample solution to a light source (e.g., a UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and identify the conditions under which the compound is least stable.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Start prep_solution Prepare Stock Solution (e.g., 1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1 M HCl) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) prep_solution->base Expose to Stress oxidation Oxidation (3% H2O2) prep_solution->oxidation Expose to Stress thermal Thermal (60°C) prep_solution->thermal Expose to Stress photo Photolytic (UV Light) prep_solution->photo Expose to Stress sampling Collect Samples (Multiple Time Points) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis pathway Identify Degradation Pathways data_analysis->pathway end End pathway->end

Caption: Workflow for a forced degradation study of this compound.

References

Common sources of error in BMY 28674-d8 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of BMY 28674 using its deuterated internal standard, BMY 28674-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

A1: this compound is a stable isotope-labeled version of the analyte BMY 28674, where eight hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The key advantages of using a stable isotope-labeled internal standard like this compound are:

  • Correction for Variability: It mimics the behavior of the analyte (BMY 28674) during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.

  • Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, more accurate and precise quantification can be achieved.

Q2: What are the initial steps I should take when developing a quantification method for BMY 28674 with this compound?

A2: Method development for quantifying BMY 28674 with this compound should begin with a thorough characterization of your reference standards and a clear understanding of the bioanalytical method validation guidelines.[3][4][5] Key initial steps include:

  • Reference Standard Characterization: Verify the purity and identity of both BMY 28674 and this compound. The certificate of analysis for this compound should provide information on its chemical and isotopic purity.[1]

  • Mass Spectrometer Tuning: Infuse solutions of both BMY 28674 and this compound into the mass spectrometer to determine the optimal precursor and product ions (mass transitions) and collision energies for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Chromatographic Method Development: Develop a liquid chromatography method that provides good peak shape, resolution from matrix components, and ideally, co-elution of BMY 28674 and this compound.

  • Sample Preparation Evaluation: Test different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to achieve the desired recovery and minimize matrix effects.[6][7]

Q3: What are the acceptance criteria for the isotopic purity of this compound?

A3: The isotopic purity of the deuterated internal standard is crucial to prevent interference with the analyte signal. While specific acceptance criteria can vary, a general guideline is that the contribution of the unlabeled analyte (BMY 28674) in the this compound internal standard solution should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The isotopic enrichment of the deuterated standard should ideally be high, often greater than 98%.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of BMY 28674 using this compound.

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the acidic/basic nature of BMY 28674 to maintain a consistent ionization state.

    • Column Choice: Experiment with different column chemistries (e.g., C18, C8) and particle sizes.

    • Gradient Optimization: Adjust the gradient slope and organic modifier to improve peak shape.

    • Flow Rate: Optimize the flow rate for the chosen column dimensions.

    • Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.

Issue 2: High Variability in Results (Poor Precision)
  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

  • Troubleshooting Steps:

    • Internal Standard Addition: Ensure the internal standard (this compound) is added consistently and at an appropriate concentration to all samples, standards, and quality controls.

    • Extraction Efficiency: Evaluate the recovery of both the analyte and internal standard. If recovery is low or variable, optimize the extraction procedure (e.g., different solvent, pH adjustment).

    • Matrix Effects: Investigate for ion suppression or enhancement. This can be done by post-column infusion experiments. If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE).

    • Instrument Stability: Check for fluctuations in the mass spectrometer's performance by monitoring system suitability samples.

Issue 3: Inaccurate Results (Poor Accuracy)
  • Possible Cause: Issues with calibration standards, internal standard, or matrix effects.

  • Troubleshooting Steps:

    • Calibration Curve: Ensure the calibration curve is linear and covers the expected concentration range of the samples. Use a sufficient number of calibration standards.

    • Internal Standard Purity: Verify the chemical and isotopic purity of this compound. Impurities can lead to inaccurate quantification.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.

    • Analyte Stability: Investigate the stability of BMY 28674 in the biological matrix under the storage and processing conditions used.

Issue 4: Chromatographic Separation of Analyte and Internal Standard
  • Possible Cause: Isotopic effect of deuterium labeling.

  • Troubleshooting Steps:

    • Chromatographic Conditions: While complete co-elution is ideal, a small, consistent separation may be acceptable if it does not lead to differential matrix effects.

    • Gradient Modification: A shallower gradient may help to reduce the separation between the analyte and the deuterated internal standard.

    • Isocratic Hold: An initial isocratic hold in the chromatography method can sometimes improve the co-elution of closely related compounds.

Quantitative Data Summary

The following table provides hypothetical yet representative mass transition and chromatographic parameters for the analysis of BMY 28674 and its deuterated internal standard. Note: These values must be experimentally determined and optimized for the specific instrument and conditions used.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
BMY 28674402.2259.110025
This compound410.2267.110025

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for preparing plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines representative chromatographic and mass spectrometric conditions.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-4.0 min: 90% B

      • 4.0-4.1 min: 90-10% B

      • 4.1-5.0 min: 10% B (re-equilibration)

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for BMY 28674 quantification.

troubleshooting_logic cluster_investigation Investigation Path cluster_solution Potential Solutions start Inaccurate or Imprecise Results check_is Consistent IS Response? start->check_is check_cal Calibration Curve Linear? check_is->check_cal Yes optimize_prep Optimize Sample Prep check_is->optimize_prep No check_matrix Matrix Effects Present? check_cal->check_matrix Yes new_cal Prepare Fresh Calibrators check_cal->new_cal No cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->cleanup Yes

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of BMY 28674-d8 as an internal standard in mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is the deuterium-labeled version of BMY 28674.[1][2][3] In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of BMY 28674 in various biological matrices.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[4][5]

Q2: Why is my deuterated standard, this compound, showing a different retention time than the unlabeled BMY 28674?

It is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[6] This is due to subtle differences in polarity and intermolecular interactions caused by the deuterium substitution. If this time shift is significant, it could lead to differential matrix effects, potentially compromising the accuracy of your results.[6]

Q3: Can the position of the deuterium labels on this compound affect its stability and the resulting signal?

Yes, the stability of the deuterium labels is critical.[6] If the deuterium atoms are on positions that can easily exchange with protons from the solvent (a process known as back-exchange), you may observe a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.[6][7] It is essential to use standards where deuterium atoms are placed on stable, non-labile positions, such as on carbon atoms.[6] Always review the manufacturer's certificate of analysis to confirm the labeling positions.[6]

Q4: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?

An ideal stable isotope-labeled internal standard should:

  • Be chemically identical to the analyte.[4]

  • Have a sufficient mass difference (typically ≥3 mass units) to prevent spectral overlap.[4]

  • Exhibit high isotopic purity.[4]

  • Co-elute chromatographically with the analyte to compensate for matrix effects.[4]

  • Have stable isotopic labels that do not exchange during the analytical process.[4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity for this compound

Question: I am observing a weak or undetectable signal for this compound. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Suboptimal Ionization Parameters: The settings for your ion source (e.g., ESI, APCI) can significantly impact signal intensity.[8]

    • Solution: Perform a systematic optimization of ion source parameters, including gas flows, temperatures, and voltages.

  • Incorrect Sample Concentration: The concentration of the internal standard may be too low, or conversely, too high, leading to ion suppression.[8]

    • Solution: Verify the concentration of your this compound working solution. You may need to perform a concentration series to find the optimal range.

  • Matrix Effects: Components in your sample matrix may be suppressing the ionization of this compound.[4]

    • Solution: Improve your sample preparation method to remove interfering matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Instrument Calibration and Tuning: The mass spectrometer may not be properly calibrated or tuned for the mass range of interest.[8]

    • Solution: Regularly tune and calibrate your instrument according to the manufacturer's recommendations.[8]

Issue 2: Chromatographic Separation of BMY 28674 and this compound

Question: My this compound is separating from the unlabeled BMY 28674 on the chromatography column. How can I achieve co-elution?

Possible Causes and Solutions:

  • Steep Gradient: A rapid change in the mobile phase composition can sometimes exacerbate the separation between the deuterated and non-deuterated compounds.

    • Solution: Try a shallower gradient around the elution time of the analytes.[6] You can also introduce a short isocratic hold just before elution to improve equilibration.[6]

  • Mobile Phase Composition: The choice of organic solvent and additives can influence the interaction of the analytes with the stationary phase.

    • Solution: Experiment with different mobile phase compositions. For example, switching between acetonitrile and methanol can alter selectivity.

  • Column Chemistry: The stationary phase of your column may not be ideal for this separation.

    • Solution: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better co-elution.

Data Presentation

Table 1: Example of Ion Source Parameter Optimization for this compound

ParameterValue 1Signal Intensity (Counts)Value 2Signal Intensity (Counts)Value 3Signal Intensity (Counts)
Capillary Voltage3.0 kV1.2 x 10^53.5 kV2.5 x 10^54.0 kV2.1 x 10^5
Cone Voltage20 V8.9 x 10^430 V1.8 x 10^540 V3.2 x 10^5
Desolvation Gas Flow600 L/hr1.5 x 10^5800 L/hr2.9 x 10^51000 L/hr2.6 x 10^5
Desolvation Temperature350 °C2.2 x 10^5450 °C3.1 x 10^5550 °C2.8 x 10^5

Table 2: Impact of Gradient Slope on Analyte and Internal Standard Retention Time

Gradient Slope (%B/min)BMY 28674 Retention Time (min)This compound Retention Time (min)Retention Time Difference (min)
105.255.180.07
57.827.780.04
212.4112.390.02

Experimental Protocols

Protocol: Generic LC-MS/MS Method for Quantification using a Deuterated Internal Standard
  • Sample Preparation:

    • Thaw plasma samples at room temperature and vortex to ensure homogeneity.[5]

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.[5]

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to the analytes' retention times.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both BMY 28674 and this compound.[5]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.[5]

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.[5]

    • Calculate the concentration of the analyte in the unknown samples using the calibration curve.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (e.g., SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC LC Separation Concentrate->LC MS MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using this compound.

troubleshooting_tree Start Poor Signal for this compound Check_Conc Is IS Concentration Correct? Start->Check_Conc Check_Tune Is MS Tuned & Calibrated? Check_Conc->Check_Tune Yes Sol_Conc Adjust IS Concentration Check_Conc->Sol_Conc No Check_Source Are Ion Source Parameters Optimized? Check_Tune->Check_Source Yes Sol_Tune Tune & Calibrate MS Check_Tune->Sol_Tune No Check_Matrix Are Matrix Effects Suspected? Check_Source->Check_Matrix Yes Sol_Source Optimize Source Parameters Check_Source->Sol_Source No Sol_Matrix Improve Sample Cleanup Check_Matrix->Sol_Matrix Yes

Caption: Troubleshooting decision tree for low this compound signal intensity.

References

Preventing isotopic exchange in BMY 28674-d8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments with BMY 28674-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of BMY 28674, which is an active metabolite of the anxiolytic drug buspirone.[1] Its primary application in a laboratory setting is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q2: What is isotopic exchange and why is it a concern in my this compound experiments?

Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the isotopic purity of the internal standard. The consequence of significant isotopic exchange is a decrease in the signal of the deuterated internal standard and a potential artificial increase in the signal of the unlabeled analyte, leading to inaccurate and imprecise quantitative results.

Q3: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

Deuterium atoms on heteroatoms (such as -OH, -NH, -SH) or on carbons adjacent to heteroatoms or carbonyl groups are generally more susceptible to exchange. While the deuterium labels in commercially available this compound are typically placed on stable positions of the carbon skeleton, it is crucial to be aware of the experimental conditions that can promote exchange.

Q4: I observe the this compound peak eluting slightly earlier than the unlabeled BMY 28674 in my LC-MS analysis. Is this an indication of a problem?

No, this is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to small shifts in retention time on a chromatographic column. It is not indicative of isotopic exchange.

Troubleshooting Guides

Issue 1: Progressive loss of this compound signal and/or appearance of an unexpected peak at the mass of the unlabeled analyte.

This is a strong indicator of isotopic exchange. Follow the steps below to diagnose and resolve the issue.

Troubleshooting Workflow for Suspected Deuterium Loss

G start Suspected Isotopic Exchange review_storage Review Storage & Handling start->review_storage conduct_stability Conduct Stability Study review_storage->conduct_stability If issue persists optimize_conditions Optimize Experimental Conditions conduct_stability->optimize_conditions Based on results fresh_solutions Prepare Fresh Solutions optimize_conditions->fresh_solutions end_point Problem Resolved fresh_solutions->end_point G inconsistent_results Inconsistent Results check_system Verify LC-MS System Performance inconsistent_results->check_system check_sample_prep Review Sample Preparation inconsistent_results->check_sample_prep investigate_is Investigate Internal Standard Integrity inconsistent_results->investigate_is isotopic_exchange Isotopic Exchange? investigate_is->isotopic_exchange G sample_collection Sample Collection (Plasma) add_is Add this compound (IS) sample_collection->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing G bmy BMY 28674 ht1a 5-HT1A Receptor bmy->ht1a Binds to d2 Dopamine D2 Receptor bmy->d2 Antagonist d3 Dopamine D3 Receptor bmy->d3 Antagonist d4 Dopamine D4 Receptor bmy->d4 Antagonist oct Organic Cation Transporters (OCT1, 2, 3) bmy->oct Inhibits anxiolytic Anxiolytic Effects ht1a->anxiolytic dopamine_modulation Dopamine Modulation d2->dopamine_modulation d3->dopamine_modulation d4->dopamine_modulation neurotransmitter_transport Neurotransmitter Transport Modulation oct->neurotransmitter_transport

References

Troubleshooting poor peak shape for BMY 28674-d8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of BMY 28674-d8. The following sections offer solutions to common chromatographic issues in a direct question-and-answer format.

General Troubleshooting Workflow

Before addressing specific peak shape problems, it is beneficial to follow a logical diagnostic sequence. The workflow below outlines a systematic approach to identifying the root cause of chromatographic issues.

start Observe Poor Peak Shape (Tailing, Fronting, Splitting, Broadening) check_all_peaks Does the issue affect all peaks or just the analyte? start->check_all_peaks all_peaks_yes Problem is likely systemic (pre-column or instrument-related) check_all_peaks->all_peaks_yes All Peaks all_peaks_no Problem is likely chemical (analyte-specific interactions) check_all_peaks->all_peaks_no Analyte Only systemic_causes Investigate: - Extra-column volume (tubing, fittings) - Column void or contamination (inlet frit) - Injection issues (loop, solvent) - Mobile phase outgassing all_peaks_yes->systemic_causes chemical_causes Investigate: - Mobile phase pH vs. analyte pKa - Sample solvent mismatch - Column overload - Secondary interactions with stationary phase all_peaks_no->chemical_causes solution Implement Corrective Actions systemic_causes->solution chemical_causes->solution

Caption: A general workflow for troubleshooting poor HPLC peak shapes.

Frequently Asked Questions (FAQs)

This section addresses the most common peak shape abnormalities observed during HPLC analysis.

Peak Tailing

Q1: My peak for this compound is tailing significantly. What are the likely causes and solutions?

A1: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue, especially with compounds containing basic functional groups. The molecular formula of this compound (C21H23D8N5O3) suggests the presence of nitrogen atoms that can act as basic sites. The primary causes are chemical interactions within the column or system issues.[1]

  • Secondary Silanol Interactions: The most common cause for basic compounds is the interaction between the analyte and ionized silanol groups on the silica-based column packing.[1] To mitigate this, ensure your mobile phase pH is appropriately adjusted.[1]

  • Column Contamination: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[2]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[3][4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak dispersion and tailing.[1]

tailing Peak Tailing Observed cause1 Secondary Silanol Interactions tailing->cause1 cause2 Column Overload tailing->cause2 cause3 Mobile Phase / Sample Mismatch tailing->cause3 cause4 Column Contamination / Void tailing->cause4 sol1 Adjust Mobile Phase pH (Buffer +/- 2 units from pKa) cause1->sol1 sol2 Use End-Capped Column or Polar-Embedded Column cause1->sol2 sol3 Reduce Sample Concentration or Injection Volume cause2->sol3 sol4 Dissolve Sample in Mobile Phase cause3->sol4 sol5 Flush Column / Replace Guard Column If problem persists, replace column cause4->sol5

Caption: Common causes of peak tailing and their respective solutions.

The table below summarizes potential solutions for peak tailing.

Potential Cause Recommended Solution Notes
Silanol Interactions Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa.[1]For basic compounds like this compound, a lower pH (e.g., pH 2-3) protonates silanols, reducing interaction.
Use a modern, high-purity end-capped column or a column with a polar-embedded phase.[1][3]These columns are designed to shield residual silanol groups.
Column Overload Decrease the sample concentration or reduce the injection volume.[4]This is a simple first check. Dilute the sample 1:10 and reinject.
Column Contamination Use a guard column to protect the analytical column from matrix components.[5]If a guard column is in use, replace it.
Flush the column with a strong solvent (see Experimental Protocols).If the problem persists after flushing, the column may need replacement.[6]
Extra-Column Effects Minimize tubing length and use a smaller internal diameter (e.g., 0.005").[1]Check all connections between the injector, column, and detector.
Peak Fronting

Q2: My this compound peak looks like a shark fin (peak fronting). What should I do?

A2: Peak fronting is less common than tailing and is typically caused by two main issues: column overload and sample solvent incompatibility.[4]

  • Column Overload: Injecting a sample at a concentration that is too high for the column to handle can lead to fronting.[4] The easiest way to check for this is to dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, the original sample was overloaded.[4]

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and can lead to severe peak distortion, including fronting.[6] The ideal practice is to dissolve your sample in the initial mobile phase whenever possible.

Potential Cause Recommended Solution Notes
Sample Overload Reduce sample concentration or injection volume.A 1-to-10 dilution is a good starting point to diagnose this issue.[4]
Incompatible Sample Solvent Dissolve the sample in the mobile phase.If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
Column Collapse/Void Replace the column.This is a catastrophic failure, often caused by pressure shocks or operating outside pH limits, and will affect all peaks.[7]
Split Peaks

Q3: My analyte peak is splitting into two. What could be the cause?

A3: Split peaks suggest that the sample band is being distorted before or at the very beginning of the column.[7] This issue typically affects all peaks in the chromatogram.

  • Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to flow unevenly onto the packing material.[7]

  • Column Void: A void or channel can form at the head of the column due to settling of the packed bed, often caused by pressure shocks or use at high pH.[8]

  • Sample Solvent Incompatibility: Injecting a sample in a strong, non-miscible solvent can cause the sample to precipitate on the column or travel through in a distorted band. Always aim to inject the sample in the mobile phase.

Potential Cause Recommended Solution Notes
Contamination on Guard/Analytical Column Remove the guard column and re-run. If the peak is normal, replace the guard column.[6]This isolates the problem to the guard column.
Reverse and flush the analytical column (if permitted by the manufacturer).This can dislodge particulates from the inlet frit.
Column Void Replace the column.A void is an irreversible physical problem with the column packing.
Injector Issue Check for a partially blocked injector needle or seat.This can be a source of peak splitting if the injection is not clean.

Experimental Protocols

Protocol 1: General Purpose Column Flushing

This procedure is intended to remove strongly retained contaminants from a reversed-phase column (e.g., C18, C8). Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water.

  • pH-Specific Wash (if needed):

    • To remove basic contaminants, flush with a buffered mobile phase at low pH (e.g., pH 2-3).

    • To remove acidic contaminants, flush with a buffered mobile phase at high pH (if the column is stable at high pH).

  • Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like Acetonitrile or Methanol.

  • Storage: Store the column in an appropriate solvent (typically Acetonitrile/Water) as recommended by the manufacturer.

Protocol 2: Mobile Phase and Sample Preparation

Proper preparation is critical to prevent many common HPLC issues.

  • Solvent Selection: Use only HPLC-grade or MS-grade solvents and reagents.[9]

  • Filtration: Filter all aqueous buffers and sample solutions through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the column frit.[1]

  • Degassing: Degas the mobile phase before use by sparging with helium, sonication, or using an in-line degasser to prevent air bubbles from interfering with the pump and detector.

  • Sample Diluent: Whenever possible, dissolve this compound in the initial mobile phase composition. If a stronger solvent is required for solubility, ensure the final injection volume is small to minimize solvent mismatch effects. This compound is reported to be slightly soluble in Methanol and Ethyl Acetate.[10] A starting point could be a mix of Methanol and the aqueous mobile phase.

References

Technical Support Center: BMY 28674 (6-Hydroxybuspirone) and BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of BMY 28674 (6-Hydroxybuspirone) and its deuterated internal standard, BMY 28674-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in biological samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is BMY 28674 and why is its analysis in biological matrices important?

A1: BMY 28674 is the chemical designation for 6-Hydroxybuspirone, the major active metabolite of the anxiolytic drug Buspirone.[1][2] Buspirone is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver to form 6-Hydroxybuspirone.[1] The analysis of both Buspirone and its active metabolite, 6-Hydroxybuspirone, in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

Q2: Why am I observing a weak or inconsistent signal for this compound, my internal standard?

A2: A weak or inconsistent signal from your deuterated internal standard can be a significant issue. While stable isotope-labeled internal standards like this compound are designed to mimic the behavior of the analyte and compensate for matrix effects, several factors can still lead to poor signal response. These include issues with the concentration of the internal standard, degradation of the standard, or extreme ion suppression that affects both the analyte and the internal standard.

Q3: Can the biological matrix itself affect the stability of BMY 28674 and its internal standard?

A3: Yes, the biological matrix can influence the stability of analytes. Factors such as enzymatic degradation, pH of the matrix, and the presence of reactive species can lead to the degradation of BMY 28674 and this compound. It is essential to conduct stability studies in the relevant biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) to ensure the integrity of the samples from collection to analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography

Poor peak shape, such as fronting, tailing, or splitting, can compromise the accuracy and precision of your assay.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH Buspirone and its metabolites are basic compounds. Ensure the mobile phase pH is optimized to promote good peak shape. A mobile phase containing a buffer, such as ammonium formate or ammonium acetate, can help to control the pH and improve peak symmetry.
Column Overload Injecting too high a concentration of the analyte or co-eluting matrix components can lead to peak fronting. Try diluting the sample or reducing the injection volume.
Secondary Interactions with Column Residual silanol groups on the stationary phase can interact with basic analytes, causing peak tailing. Use a column with end-capping or a newer generation column designed for the analysis of basic compounds.
Contamination of the Analytical Column The buildup of matrix components, especially phospholipids from plasma or serum, can degrade column performance. Implement a robust sample preparation method and consider using a guard column. A column wash step with a strong organic solvent at the end of each analytical run can also help.
Issue 2: Inconsistent Results and Suspected Matrix Effects

Inconsistent results, particularly between different batches of biological samples, are often indicative of matrix effects.

Possible Cause Troubleshooting Step
Ion Suppression or Enhancement Co-eluting endogenous components from the biological matrix can interfere with the ionization of BMY 28674 and its internal standard in the mass spectrometer's ion source. This can lead to either a decrease (suppression) or an increase (enhancement) in the signal.
Differential Matrix Effects Even with a deuterated internal standard, slight differences in retention time or the specific nature of the interfering components can cause the analyte and internal standard to be affected differently by the matrix.
Phospholipid-Based Matrix Effects Phospholipids are a major source of matrix effects in plasma and serum samples. If using protein precipitation for sample cleanup, consider alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove these interfering compounds.
Variability Between Matrix Lots The composition of biological matrices can vary between individuals and lots. It is crucial to evaluate matrix effects using multiple sources of the biological matrix to ensure the robustness of the method.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to quantify the extent of matrix effects.

1. Sample Preparation:

  • Set A (Analyte in Post-Extracted Matrix):
  • Select at least six different lots of blank biological matrix (e.g., human plasma).
  • Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
  • To the extracted blank matrix supernatant, add a known amount of BMY 28674 and this compound to achieve a final concentration equivalent to a mid-range quality control (QC) sample.
  • Set B (Analyte in Neat Solution):
  • Prepare a solution of BMY 28674 and this compound in the reconstitution solvent at the same concentration as in Set A.

2. Analysis:

  • Analyze both sets of samples using the developed LC-MS/MS method.

3. Calculation of Matrix Factor (MF):

  • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
  • An MF < 1 indicates ion suppression.
  • An MF > 1 indicates ion enhancement.
  • An MF ≈ 1 indicates no significant matrix effect.

4. Calculation of Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

  • IS-Normalized MF = ( (Peak Area of Analyte in Set A) / (Peak Area of Internal Standard in Set A) ) / ( (Peak Area of Analyte in Set B) / (Peak Area of Internal Standard in Set B) )
  • The IS-Normalized MF should be close to 1, and the coefficient of variation (%CV) across the different matrix lots should be ≤15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation blank_matrix Blank Biological Matrix (e.g., Plasma) extraction Sample Extraction (e.g., Protein Precipitation) blank_matrix->extraction post_extraction_spike Post-Extraction Spike (BMY 28674 & this compound) extraction->post_extraction_spike lc_ms LC-MS/MS System post_extraction_spike->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition peak_area_matrix Peak Area Response (in Matrix) data_acquisition->peak_area_matrix peak_area_neat Peak Area Response (Neat Solution) calculation Calculate Matrix Factor (MF) & IS-Normalized MF peak_area_matrix->calculation peak_area_neat->calculation neat_solution Neat Solution (BMY 28674 & this compound) neat_solution->lc_ms troubleshooting_logic start Inconsistent Results or Poor Signal Observed check_is Check Internal Standard Response & Reproducibility start->check_is is_ok IS Response OK? check_is->is_ok investigate_matrix Investigate Matrix Effects is_ok->investigate_matrix Yes check_is_prep Review IS Spiking Procedure & Concentration is_ok->check_is_prep No optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) investigate_matrix->optimize_sample_prep optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) investigate_matrix->optimize_chromatography revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chromatography->revalidate check_is_prep->revalidate

References

Technical Support Center: Assessing the Purity of BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and detailed protocols for assessing the chemical and isotopic purity of the BMY 28674-d8 standard.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity parameters to assess for a this compound standard?

A1: Two primary parameters must be evaluated:

  • Chemical Purity: This refers to the percentage of the this compound molecule relative to any other chemical entities, such as synthesis-related impurities or degradation products. It is typically determined using High-Performance Liquid Chromatography (HPLC).

  • Isotopic Purity (Isotopic Enrichment): This measures the percentage of this compound molecules that contain the specified eight deuterium atoms.[1][2] It quantifies the amount of fully deuterated standard versus partially deuterated or non-deuterated BMY 28674.[2] This is a critical parameter for quantitative mass spectrometry-based assays.

Q2: Why is the isotopic purity of a deuterated standard so important?

A2: Isotopic purity is crucial for the accuracy and reliability of quantitative analyses where this compound is used as an internal standard.[3] Low isotopic purity, which implies a significant presence of unlabeled or partially labeled analyte, can lead to an overestimation of the native analyte in a sample.[2] High isotopic purity ensures a distinct mass-to-charge ratio, minimizing signal overlap and interference from the analyte's naturally occurring isotopes.[2][4]

Q3: Which analytical techniques are recommended for a comprehensive purity assessment?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): The standard method for determining chemical purity by separating this compound from potential impurities.[1][5]

  • Mass Spectrometry (MS): The primary and most accurate technique for determining isotopic purity and enrichment by differentiating molecules based on their mass-to-charge ratios.[6][7] High-Resolution Mass Spectrometry (HRMS) is particularly effective.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure and verify the positions of deuterium labeling. Deuterium NMR (²H-NMR) is a powerful tool for directly quantifying the degree of deuteration.[9]

Q4: Can I use Proton NMR (¹H-NMR) to determine isotopic purity?

A4: While ¹H-NMR can provide an estimate of deuteration by observing the reduction or absence of proton signals at the labeled positions, it has limitations. For highly deuterated compounds like this compound (where enrichment is often >98%), the residual proton signals are very weak, making accurate quantification difficult. Deuterium NMR (²H-NMR) is a more direct and reliable alternative for highly enriched compounds.

Q5: What is a potential issue when using deuterated standards with a low number of labels (e.g., d2, d3)?

A5: Standards with a low degree of deuteration can be susceptible to interference from the natural isotopic abundance of the analyte. For instance, the M+2 isotope peak of the unlabeled analyte, arising from the presence of two ¹³C atoms, can have the same mass-to-charge ratio as a d2-labeled standard.[2] This can lead to an underestimation of the analyte concentration. Using a standard with a higher degree of deuteration, such as this compound, effectively shifts the mass of the standard away from the analyte's natural isotopic cluster, mitigating this risk.[4]

Data Presentation

Table 1: Key Purity Parameters for this compound

ParameterTypical SpecificationAnalytical MethodPurpose
Chemical Purity>95%HPLCQuantifies the percentage of the target molecule against other chemical entities.[1]
Isotopic Enrichment>98%Mass Spectrometry, ²H-NMRDetermines the percentage of molecules fully deuterated at all specified positions.[1]
Molecular FormulaC₂₁H₂₃D₈N₅O₃Mass SpectrometryConfirms the elemental composition and mass.[1]
AppearanceWhite to Off-White SolidVisual InspectionVerifies physical state and color.[1]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary ApplicationStrengthsLimitations
HPLC Chemical PurityExcellent for separating and quantifying chemical impurities.[10]Does not provide information on isotopic enrichment.
HRMS Isotopic PurityHigh mass accuracy and resolution allow for precise determination of isotopic distribution.[7]Can be influenced by ion suppression or matrix effects if not coupled with chromatography.
¹H-NMR Structural VerificationConfirms molecular structure and can estimate deuteration.Not ideal for accurately quantifying high levels of isotopic enrichment (>98%).
²H-NMR Isotopic PurityDirectly observes and can quantify deuterium atoms.[9]Requires a spectrometer capable of deuterium detection; lower natural abundance requires enriched samples.[9]

Visualizations

Purity_Assessment_Workflow cluster_prep Initial Check cluster_analysis Experimental Analysis cluster_eval Evaluation cluster_result Outcome start Receive this compound Standard coa Review Certificate of Analysis (CoA) start->coa hplc Chemical Purity Assessment (HPLC) coa->hplc ms_nmr Isotopic Purity Assessment (HRMS / ²H-NMR) coa->ms_nmr compare Compare Experimental Results to CoA Specifications hplc->compare ms_nmr->compare decision Pass Specs? compare->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot / Contact Supplier decision->reject No

Caption: General workflow for the purity assessment of a this compound standard.

Troubleshooting Guide

Q: My quantitative results using this compound as an internal standard are inconsistent or inaccurate. What are the potential causes?

A: Inaccurate results can stem from several issues related to the standard. The following logical diagram can help troubleshoot the problem.

Troubleshooting_Logic start Inconsistent or Inaccurate Quantitative Results q1 Isotopic Purity Lower than Spec? start->q1 a1 Presence of unlabeled/partially labeled species is causing interference. Re-verify with HRMS. q1->a1 Yes q2 Evidence of H/D Exchange? q1->q2 No a2 Standard is unstable under current conditions (pH, solvent, temperature). Use aprotic solvents and control storage conditions. q2->a2 Yes q3 Standard Fully Dissolved? q2->q3 No a3 Incomplete dissolution leads to inaccurate concentration. Verify solubility and sonicate if necessary. q3->a3 No q4 Chromatographic Shift Observed? q3->q4 Yes a4 Isotope effect causing separation of analyte and standard. Optimize chromatography to ensure co-elution for accurate integration.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMY 28674-d8, presumably as a deuterated internal standard in mass spectrometry-based analyses. The following sections address common issues related to poor signal-to-noise ratio (S/N) and offer systematic approaches to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise ratio when using a deuterated internal standard like this compound?

A low signal-to-noise ratio for a deuterated internal standard can originate from several factors, which can be broadly categorized into three areas:

  • Sample-Related Issues:

    • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's ion source, leading to inconsistent and poor signal.[1][2][3]

    • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix. This is more likely if the deuterium labels are on labile functional groups like hydroxyls (-OH), amines (-NH), or carboxyls (-COOH).[1]

    • Low Concentration: The concentration of the internal standard may be too low, resulting in a signal that is not sufficiently distinguishable from the baseline noise.

  • Chromatography-Related Issues:

    • Poor Peak Shape: Broad or tailing peaks will have a lower height and thus a lower S/N ratio. This can be caused by issues with the column, mobile phase, or injection solvent.

    • Co-elution with Interferences: If the internal standard co-elutes with a component from the matrix that causes ion suppression, its signal will be diminished.[1]

    • "Deuterium Isotope Effect": A slight shift in retention time between the analyte and the deuterated internal standard can occur. If this separation leads to the internal standard eluting in a region of high matrix interference, its signal may be disproportionately affected.[1]

  • Instrument-Related Issues:

    • Contaminated Ion Source: Buildup of contaminants from the sample matrix on the ion source components is a frequent cause of signal loss.[2][4]

    • Suboptimal Instrument Parameters: Incorrect settings for parameters such as ionization source temperature, gas flows, and voltages can lead to inefficient ionization and a weak signal.

    • Detector Issues: A detector that is nearing the end of its lifespan or is not properly calibrated can also contribute to a poor signal-to-noise ratio.

Q2: How can I determine if matrix effects are the cause of my poor S/N ratio?

A post-extraction spike experiment is a standard method to evaluate the presence of matrix effects. This involves comparing the signal of the internal standard in a clean solvent to its signal in an extracted blank matrix sample.

Q3: What are some general strategies to improve the signal-to-noise ratio?

Improving the S/N ratio often involves a combination of hardware and software approaches.[5] Hardware strategies focus on optimizing the instrument setup and sample preparation, while software solutions involve computational methods to reduce noise from the acquired data.[5]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, where co-eluting compounds interfere with the ionization of the analyte and internal standard, are a common cause of poor signal-to-noise.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (a sample without the analyte or internal standard) through the entire sample preparation procedure. In the final step, spike this compound at the same concentration as in Set A.[1]

  • Analyze both sets of samples using the established LC-MS method.

  • Compare the peak areas of this compound between the two sets.

Data Interpretation:

Comparison of Peak AreasInterpretationRecommended Actions
Peak Area (Set B) < Peak Area (Set A)Ion SuppressionOptimize chromatography to separate the internal standard from interfering matrix components. Consider a more rigorous sample cleanup method.
Peak Area (Set B) > Peak Area (Set A)Ion EnhancementDilute the sample to reduce the concentration of matrix components.[1]
Peak Area (Set B) ≈ Peak Area (Set A)Minimal Matrix EffectThe issue is likely not related to matrix effects. Proceed to other troubleshooting guides.
Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a decrease in the signal of the fully deuterated standard.

Troubleshooting Steps:

  • Evaluate the Labeling Position: Whenever possible, opt for standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings or carbon atoms that are not adjacent to heteroatoms. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are more susceptible to exchange in protic solvents.[1]

  • Solvent and pH Considerations: Minimize the exposure of the standard to highly acidic or basic conditions and protic solvents, especially at elevated temperatures, which can accelerate H/D exchange.

Guide 3: Optimizing Chromatographic and Mass Spectrometric Conditions

Chromatography Optimization:

  • Improve Peak Shape:

    • Ensure the injection solvent is compatible with the mobile phase.

    • Check for column degradation or contamination.

    • Optimize the mobile phase composition and gradient profile.

  • Enhance Separation:

    • Adjust the gradient to better separate the internal standard from matrix interferences.

    • Consider using a different column chemistry or a guard column to trap contaminants.[2]

Mass Spectrometry Optimization:

  • Ion Source Cleaning: Regularly clean the ion source components (e.g., ESI capillary, spray shield, cone/orifice) according to the manufacturer's recommendations.[2]

  • Parameter Optimization: Systematically optimize ion source parameters, including gas flows, temperatures, and voltages, to maximize the signal for this compound.

  • "Steam Cleaning": For persistent contamination, an overnight "steam clean" with high gas flow and temperature may be beneficial.[6]

Visualizations

troubleshooting_workflow start Low S/N for this compound matrix_effects Investigate Matrix Effects start->matrix_effects chromatography Optimize Chromatography matrix_effects->chromatography Suppression/Enhancement Confirmed isotopic_stability Check Isotopic Stability matrix_effects->isotopic_stability No Matrix Effects ms_optimization Optimize MS Parameters chromatography->ms_optimization sample_prep Refine Sample Preparation ms_optimization->sample_prep end S/N Improved sample_prep->end isotopic_stability->chromatography

Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.

A Note on BMY 28674: Publicly available scientific literature lacks specific information regarding the biological target or signaling pathway of a compound designated "BMY 28674". Therefore, the following diagram illustrates a generic signal transduction pathway as a representative example of how a hypothetical therapeutic agent might function.

generic_signaling_pathway ligand Hypothetical Drug (e.g., BMY 28674) receptor Cell Surface Receptor ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to

Caption: A generic cell signaling pathway.

References

BMY 28674-d8 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMY 28674-d8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is the deuterium-labeled version of BMY 28674. It is supplied as a white to off-white solid. Its primary application in research is as an internal standard for analytical purposes, such as in mass spectrometry-based assays.

Q2: What is the known solubility of this compound?

Based on available data, this compound is described as having slight solubility in the following organic solvents:

  • Chloroform

  • Ethyl Acetate

  • Methanol

Quantitative solubility data is limited. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Q3: I am observing a precipitate after adding this compound to my aqueous buffer. What should I do?

This is a common issue for compounds with low aqueous solubility. The precipitate indicates that the compound is not fully dissolved. To address this, you can try the following:

  • Prepare a concentrated stock solution in an organic solvent: First, dissolve this compound in an organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer in a stepwise manner while vortexing. Ensure the final concentration of the organic solvent in your aqueous solution is low enough not to affect your experiment (typically ≤0.5%).

  • Sonication: Gently sonicate the solution to aid in the dispersion and dissolution of any solid particles.

  • Warming: Gently warm the solution. However, be cautious as excessive heat may degrade the compound.

Q4: Can I dissolve this compound directly in an aqueous solution?

Given its predicted low aqueous solubility, dissolving this compound directly in aqueous buffers is generally not recommended as it may lead to incomplete dissolution and inaccurate concentration measurements. The preferred method is to first prepare a concentrated stock solution in a water-miscible organic solvent.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: this compound powder is not dissolving in the chosen solvent.
Potential Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent to reduce the concentration.
Inappropriate solvent.This compound has limited solubility. If slight solubility in methanol is insufficient, try more polar organic solvents like DMSO or DMF to prepare a stock solution.
Compound has precipitated out of solution.The solution may be supersaturated. Try gently warming the solution or sonicating to redissolve the compound.
Problem 2: A precipitate forms when the organic stock solution of this compound is added to an aqueous buffer.
Potential Cause Suggested Solution
The compound has low solubility in the final aqueous medium.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent if your experimental system allows.
The buffer pH is affecting solubility.If the compound has ionizable groups, the pH of the buffer can significantly impact solubility. Experiment with buffers of different pH values.
"Salting out" effect.High salt concentrations in the buffer can reduce the solubility of organic compounds. If possible, reduce the salt concentration of your buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: ~409.55 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weighing the compound: Carefully weigh out a precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Calculating the solvent volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg: (1 mg / 409.55 g/mol ) * 100,000 = 244.17 µL

  • Dissolving the compound: Add the calculated volume of DMSO to the microcentrifuge tube containing this compound.

  • Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved. If not, sonicate the tube for 5-10 minutes in a water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the dilution of the organic stock solution into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.

  • Serial Dilution: It is recommended to perform a serial dilution to minimize the amount of organic solvent in the final solution.

  • Dilution Step: Add the required volume of the 10 mM stock solution to your aqueous buffer while vortexing.

    • To prepare 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Mixing: Vortex the solution immediately and thoroughly after adding the stock solution.

  • Final Check: Observe the solution for any signs of precipitation. If a precipitate forms, you may need to lower the final concentration or add a small percentage of a co-solvent if your experiment permits.

Visual Aids

Workflow for Troubleshooting Solubility Issues

G start Start: Dissolve this compound direct_aqueous Attempt Direct Dissolution in Aqueous Buffer start->direct_aqueous solubility_issue Solubility Issue Observed? organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) solubility_issue->organic_stock Yes success Solution is Clear: Proceed with Experiment solubility_issue->success No precipitate_check Precipitate Forms? organic_stock->precipitate_check direct_aqueous->solubility_issue troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Add Co-solvent precipitate_check->troubleshoot Yes precipitate_check->success No troubleshoot->precipitate_check fail Issue Persists: Consider Alternative Solvents or Formulation Strategies troubleshoot->fail

Caption: A workflow diagram for addressing solubility issues with this compound.

Decision Tree for Solvent Selection

G start Start: Select Solvent for This compound Stock Solution solvent_type Is an organic solvent acceptable for the experiment? start->solvent_type dmso Use DMSO or Ethanol (Recommended for high concentration) solvent_type->dmso Yes aqueous_options Explore aqueous-based solubilization strategies solvent_type->aqueous_options No final_check Check for compatibility with downstream applications dmso->final_check co_solvent Use a co-solvent system (e.g., water/ethanol mixture) aqueous_options->co_solvent surfactant Use a surfactant or other solubilizing agent aqueous_options->surfactant co_solvent->final_check surfactant->final_check

Minimizing ion suppression of BMY 28674-d8 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY 28674-d8 in ESI-MS. Our goal is to help you minimize ion suppression and ensure accurate, reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

BMY 28674 is a major active metabolite of the anxiolytic drug Buspirone.[1] The deuterated version, this compound, is an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. Because it is chemically and physically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix, including ion suppression. This allows for accurate correction of signal variations.

Q2: What is ion suppression and how does it affect my analysis of this compound?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) interfere with the ionization of the analyte and internal standard in the ESI source. This competition for charge and surface access on the ESI droplets leads to a reduced signal intensity, which can compromise the accuracy, precision, and sensitivity of your assay.

Q3: Can the this compound internal standard itself cause ion suppression?

Yes, at excessively high concentrations, any compound, including the deuterated internal standard, can contribute to the competition for ionization and suppress the signal of the analyte. It is crucial to optimize the concentration of this compound to a level that provides a stable and robust signal without causing self-suppression or saturating the detector.

Q4: My this compound signal is inconsistent between samples. What is the likely cause?

High variability in the internal standard signal is often due to inconsistent matrix effects between samples. This suggests that the sample preparation method may not be effectively removing interfering components. Reviewing and optimizing your sample cleanup protocol is the first and most critical step.

Q5: I'm observing a slight chromatographic separation between this compound and the native analyte. Is this a problem?

Yes, even a small separation can be problematic. If the analyte and internal standard do not co-elute perfectly, they may be affected differently by matrix components that elute at slightly different times. This can lead to inaccurate quantification. This phenomenon, known as the "isotope effect," can sometimes be observed with deuterated standards. Optimization of the chromatographic method is necessary to ensure co-elution.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ESI-MS experiments with this compound.

Problem 1: Poor Signal Intensity for this compound
Possible CauseRecommended Solution
Severe Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT). 2. Optimize Chromatography: Adjust the mobile phase gradient to separate this compound from regions of high ion suppression. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but be mindful of the impact on the limit of quantitation (LOQ).
Suboptimal MS Parameters 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated for the specific m/z transitions of this compound. 2. Optimize Source Conditions: Adjust parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your specific compound and mobile phase composition.
In-Source Fragmentation The deuterium labels on the internal standard may be unstable under certain ion source conditions, leading to a loss of signal at the target m/z. Optimize source parameters like collision energy and cone voltage to minimize this fragmentation.
Problem 2: High Variability in Quantitative Results
Possible CauseRecommended Solution
Inconsistent Sample Preparation Ensure that your sample preparation protocol is followed precisely for all samples, including standards and quality controls. Inconsistencies in extraction efficiency will lead to high variability.
Chromatographic Shift If retention times are not stable, the analyte and internal standard may be eluting in different regions of ion suppression across the analytical run. Investigate the cause of the retention time shift (e.g., column degradation, mobile phase inconsistency).
Analyte-Internal Standard Co-elution Issues A slight separation between the analyte and this compound can expose them to different matrix effects. Adjust the mobile phase composition or gradient to achieve complete co-elution.

Experimental Protocols

The following are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from established methods for the parent compound, buspirone.

Method 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is recommended for cleaner sample extracts and reduced ion suppression.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the this compound working solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cm³) by sequentially passing 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Method 2: Liquid-Liquid Extraction (LLE) from Human Plasma

LLE is a simpler but potentially less clean alternative to SPE.

  • Sample Preparation: To 500 µL of human plasma, add 50 µL of the this compound working solution.

  • Alkalinization: Add 250 µL of 0.1 M NaOH to the sample.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of buspirone and its deuterated internal standard, which can be used as a starting point for methods involving this compound.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column Reversed-phase C18 (e.g., 50 mm x 2.0 mm, 3 µm)
Mobile Phase A 5 mM Ammonium Acetate with 0.001% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution with a high percentage of organic solvent (e.g., 90% B)[2][3]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 386.2 → 122.1 (for Buspirone)[2][3]
MRM Transition (IS) m/z 394.3 → 122.0 (for Buspirone-d8)[2][3]

Table 2: Method Performance Metrics

MetricTypical Value
Retention Time (Analyte) ~0.95 min[2][3]
Retention Time (IS) ~0.94 min[2][3]
Lower Limit of Quantitation (LLOQ) 10.4 pg/mL[2][3]
Extraction Recovery (SPE) > 75%

Visualizing Workflows and Concepts

The following diagrams illustrate key concepts and workflows for minimizing ion suppression.

IonSuppressionConcept cluster_source ESI Source cluster_detector Mass Spectrometer Analyte Analyte Ions Droplet ESI Droplet Analyte->Droplet Ionization Matrix Matrix Ions Matrix->Droplet Competition Detector Detector Signal Droplet->Detector Reduced Signal

Caption: Conceptual diagram of ion suppression in the ESI source.

TroubleshootingWorkflow Start Poor Signal or High Variability Check_IS Check Internal Standard (this compound) Signal Consistency Start->Check_IS Optimize_SP Optimize Sample Prep (SPE > LLE > PPT) Check_IS->Optimize_SP Inconsistent Optimize_LC Optimize Chromatography (Co-elution & Separation from Matrix) Check_IS->Optimize_LC Consistent but Low Optimize_SP->Optimize_LC Optimize_MS Optimize MS Parameters (Source Conditions) Optimize_LC->Optimize_MS Result Improved Data Quality Optimize_MS->Result

Caption: Troubleshooting workflow for ion suppression issues.

References

Validation & Comparative

Cross-Validation of BMY 28674 Assay: A Comparative Guide to Methods With and Without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of BMY 28674 in biological matrices: a legacy assay and an enhanced method incorporating the deuterated internal standard, BMY 28674-d8. The inclusion of a stable isotope-labeled internal standard is a critical advancement in bioanalytical testing, offering improved accuracy and precision. This document outlines the cross-validation process to bridge data between these two methodologies, ensuring data integrity and continuity in long-term drug development programs.

Introduction to BMY 28674 and the Importance of Robust Bioanalysis

BMY 28674 is a research compound with therapeutic potential that necessitates reliable quantitative analysis in biological samples to understand its pharmacokinetic and pharmacodynamic profiles. Accurate measurement of drug concentration is fundamental to establishing safety and efficacy. Over the course of a drug development lifecycle, it is not uncommon for bioanalytical methods to evolve. A significant and highly recommended evolution is the incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound.

An SIL-IS is chemically identical to the analyte but has a different mass due to the inclusion of heavy isotopes (e.g., deuterium). This property makes it the gold standard for correcting for variability in sample preparation and instrument response, as it behaves nearly identically to the analyte during extraction and ionization in mass spectrometry.

Cross-validation of an analytical method becomes necessary when a new or modified assay is introduced to replace a previously validated method for analyzing study samples. This process ensures that the data generated by the new method is comparable to the data from the original method.

Experimental Protocols

This section details the methodologies for both the legacy and the enhanced BMY 28674 assays.

Legacy Bioanalytical Method for BMY 28674

This hypothetical legacy method utilizes a structural analog as an internal standard (IS).

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (a structurally similar compound).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 5000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • BMY 28674: [M+H]⁺ > fragment ion

    • Internal Standard: [M+H]⁺ > fragment ion

Enhanced Bioanalytical Method with this compound

This improved method incorporates the deuterated internal standard, this compound.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the entire sample onto a pre-conditioned Oasis HLB SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The LC-MS/MS conditions are identical to the legacy method, with the exception of the MRM transition for the internal standard.

  • MRM Transitions:

    • BMY 28674: [M+H]⁺ > fragment ion

    • This compound: [M+H+8]⁺ > fragment ion

Cross-Validation Plan and Data Presentation

The cross-validation study is designed to assess the agreement between the legacy and the enhanced methods. The study involves analyzing two sets of quality control (QC) samples and a set of incurred study samples with both methods.

Validation Parameters and Acceptance Criteria

The cross-validation will be assessed based on the following parameters, with acceptance criteria adapted from FDA and EMA guidelines.

ParameterExperimentAcceptance Criteria
Linearity Analyze calibration standards at 8 non-zero concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Intra-assay Precision & Accuracy Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) in a single run.Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
Inter-assay Precision & Accuracy Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) across three different runs.Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
Matrix Effect Analyze QC samples in at least 6 different lots of blank matrix.%CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare analyte peak areas from extracted samples to post-extraction spiked samples.Consistent and reproducible recovery is expected.
Stability Assess analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration should be within ±15% of nominal concentration.
Comparative Data Summary

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Comparison of Calibration Curve Performance

ParameterLegacy MethodEnhanced Method with this compound
Calibration Range (ng/mL) 1 - 10000.5 - 1000
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²) > 0.995> 0.998
LLOQ Accuracy (%Bias) -8.5%-2.1%
LLOQ Precision (%CV) 12.3%6.8%

Table 2: Comparison of Inter-Assay Precision and Accuracy

QC Level (ng/mL)Legacy Method (%CV, %Bias)Enhanced Method with this compound (%CV, %Bias)
Low (3) 9.8, -5.24.5, -1.8
Mid (100) 7.5, 2.13.1, 0.9
High (800) 8.1, 4.52.8, 2.3

Table 3: Comparison of Matrix Effect and Recovery

ParameterLegacy MethodEnhanced Method with this compound
Matrix Factor (%CV) 12.5%3.2%
Mean Extraction Recovery 75%88%
Incurred Sample Reanalysis (ISR)

A minimum of 20 incurred study samples will be re-analyzed with the enhanced method and the results compared to the original data from the legacy method.

Acceptance Criterion: The percentage difference between the initial and re-assayed values should be within ±20% for at least 67% of the samples.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

AssayWorkflow cluster_legacy Legacy Assay Workflow cluster_enhanced Enhanced Assay Workflow L_Sample Plasma Sample L_IS Add Analog IS L_Sample->L_IS L_PPT Protein Precipitation (Acetonitrile) L_IS->L_PPT L_Dry Evaporation L_PPT->L_Dry L_Recon Reconstitution L_Dry->L_Recon L_LCMS LC-MS/MS Analysis L_Recon->L_LCMS E_Sample Plasma Sample E_IS Add this compound E_Sample->E_IS E_SPE Solid-Phase Extraction (SPE) E_IS->E_SPE E_Dry Evaporation E_SPE->E_Dry E_Recon Reconstitution E_Dry->E_Recon E_LCMS LC-MS/MS Analysis E_Recon->E_LCMS

Caption: Comparison of sample preparation workflows.

CrossValidationLogic Data Study Samples & QCs Legacy Legacy Assay Analysis Data->Legacy Enhanced Enhanced Assay Analysis (with this compound) Data->Enhanced Compare Compare Results (% Difference) Legacy->Compare Enhanced->Compare Report Cross-Validation Report Compare->Report

Caption: Logical flow of the cross-validation process.

Conclusion

The cross-validation of the BMY 28674 bioanalytical assay demonstrates the superior performance of the enhanced method utilizing the deuterated internal standard, this compound. The improved precision, accuracy, and reduced matrix effects observed with the enhanced method provide greater confidence in the generated bioanalytical data. The successful cross-validation ensures that data from studies using the legacy method can be reliably bridged with data from future studies employing the enhanced method, maintaining data integrity throughout the drug development program. The adoption of a stable isotope-labeled internal standard is a critical step in modernizing bioanalytical assays to meet stringent regulatory expectations and to ensure the highest quality of pharmacokinetic data.

References

A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis and therapeutic drug monitoring (TDM), the choice of an internal standard is paramount for achieving accurate and reliable quantification of analytes. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for monitoring levels of antifungal agents. While the unidentified compound BMY 28674-d8, a deuterated internal standard, could not be directly evaluated due to a lack of specific public data, a comprehensive comparison can be drawn using a widely studied analogue: the antifungal drug voriconazole. This guide provides an objective comparison between deuterated internal standards (such as a hypothetical this compound or the real voriconazole-d3) and their carbon-13 (¹³C) labeled counterparts, supported by experimental data from studies on voriconazole.

The Critical Role of Internal Standards

Stable isotope-labeled (SIL) internal standards are the preferred choice in LC-MS/MS analysis because they share a close structural and physicochemical similarity to the analyte of interest. This allows them to co-elute and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. The two most common types of SILs are deuterated (²H or D) and carbon-13 (¹³C) labeled standards.

Performance Face-Off: Deuterated vs. ¹³C-Labeled Standards

The selection between a deuterated and a ¹³C-labeled internal standard can significantly impact the robustness and accuracy of a quantitative assay. While both are vast improvements over using structurally analogous, non-isotopically labeled compounds, there are key differences in their performance.

FeatureDeuterated (²H) Labeled Standards (e.g., this compound, Voriconazole-d3)¹³C-Labeled Standards (e.g., ¹³C-Voriconazole)Rationale & Implications for Antifungal Analysis
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte due to the "isotope effect".[1][2]Co-elute perfectly with the unlabeled analyte.[2]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1]Highly stable and not prone to exchange under typical analytical conditions as the label is integrated into the carbon backbone.[1][3]Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. The stability of ¹³C-labeled standards provides greater confidence in the quantitative results.
Accuracy & Precision Generally provide good accuracy and precision. For voriconazole analysis using a deuterated standard, intra-day and inter-day precision are typically below 15%.[4]Considered the "gold standard" and generally provide higher accuracy and precision due to perfect co-elution and isotopic stability.[2][5][6] Studies on other molecules show that ¹³C-labeled standards can lead to more reliable and defensible quantitative data.[1]While deuterated standards are often sufficient for many applications, the superior performance of ¹³C-labeled standards is advantageous for regulated bioanalysis and in the development of reference methods where the highest level of accuracy is required.
Cost & Availability Generally less expensive and more widely available due to simpler synthetic routes.[1][3][5]Typically more expensive and less commonly available for a wide range of analytes.[3][5]The higher cost of ¹³C-labeled standards can be a limiting factor. However, this may be offset by the time saved on method development and the increased reliability of the data.[6]

Quantitative Performance Data for Voriconazole Analysis

Internal Standard TypeAnalyte Concentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
Analog (Fluconazole) 0.15 (Low QC)< 9%Within ±15%< 9%Within ±15%[7]
2.0 (Medium QC)< 9%Within ±15%< 9%Within ±15%[7]
6.4 (High QC)< 9%Within ±15%< 9%Within ±15%[7]
Analog (Fluconazole) 0.2 (Low QC)1.35% - 7.68%88.5% - 108.99%3.38% - 8.97%83.3% - 111.0%[8]
1.0 (Medium QC)1.35% - 7.68%88.5% - 108.99%3.38% - 8.97%83.3% - 111.0%[8]
8.0 (High QC)1.35% - 7.68%88.5% - 108.99%3.38% - 8.97%83.3% - 111.0%[8]
Deuterated (Voriconazole-d3) 0.4 (LOQ)12.9%Not Reported< 15%Not Reported[4]
Analog (Carbamazepine-d2,15N) 0.5 (Low QC)8.72%2.63% (RE)0.52%2.63% (RE)[9]
2.0 (Medium QC)3.65%4.87% (RE)2.36%4.87% (RE)[9]
16.0 (High QC)4.52%5.45% (RE)1.58%5.45% (RE)[9]

Note: %CV refers to the coefficient of variation, a measure of precision. Accuracy is often reported as the percentage of the nominal concentration or as relative error (RE). Lower %CV and RE values indicate better performance.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible quantitative analysis. Below is a representative LC-MS/MS protocol for the analysis of voriconazole in human plasma, which can be adapted for other antifungal agents.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Voriconazole-d3 at a concentration of 0.5 µg/mL).

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 15,000 x g for 5 minutes.[7]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.[7]

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.7 µm particle size, 3.0 x 50 mm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 1-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Voriconazole transition: m/z 350.1 → 281.1[7]

    • Internal Standard (Voriconazole-d3) transition: m/z 353.1 → 284.1 (example)

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: A typical workflow for the quantitative analysis of antifungal drugs in plasma using LC-MS/MS.

Conclusion

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of internal standard is a critical decision that directly impacts data quality. While deuterated internal standards like a hypothetical this compound offer a cost-effective and generally reliable option, the evidence strongly suggests that ¹³C-labeled internal standards provide superior performance. Their perfect co-elution with the analyte and greater isotopic stability lead to enhanced accuracy and precision, making them the gold standard for applications demanding the highest level of analytical rigor. When developing and validating new LC-MS/MS methods for therapeutic drug monitoring, a careful evaluation of the internal standard's performance is essential for ensuring the generation of reliable and defensible data.

References

The Gold Standard in Bioanalysis: A Comparative Guide to BMY 28674-d8 for Cefepime Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic cefepime, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative results. This guide provides a comprehensive comparison of BMY 28674-d8, a deuterated analog of cefepime, with other commonly used internal standards, supported by experimental data from published bioanalytical methods.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2][3][4][5] This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for variability and enhancing the reliability of the data. This guide will delve into the performance of deuterated internal standards for cefepime analysis and compare it with non-isotopically labeled alternatives.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The accuracy and precision of a bioanalytical method are critical indicators of its performance. The following tables summarize the intra- and inter-day accuracy and precision for the quantification of cefepime using a deuterated internal standard (as a proxy for this compound) versus a non-isotopically labeled internal standard. The data is compiled from validated LC-MS/MS methods for cefepime in human plasma.

Table 1: Accuracy and Precision Data for Cefepime Analysis using a Deuterated Internal Standard (Cefepime-d3)

Quality Control SampleNominal Concentration (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.10096.7 - 105< 1595.4 - 113< 15
Low0.30098.3 - 103< 1597.1 - 108< 15
Medium10.099.1 - 102< 1598.5 - 106< 15
High80.098.8 - 101< 1597.9 - 105< 15

Data adapted from a validated LC-MS/MS method for cefepime in human whole blood using cefepime-d3 as the internal standard.[6]

Table 2: Accuracy and Precision Data for Cefepime Analysis using a Non-Isotopically Labeled Internal Standard (Gallic Acid)

Quality Control SampleNominal Concentration (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.8 - 104.24.596.7 - 103.33.8
Low397.1 - 102.93.198.2 - 101.82.5
Medium5098.5 - 101.51.899.1 - 100.91.1
High8098.9 - 101.11.399.4 - 100.60.8

Data adapted from a validated LC-ESI-QTOF-MS method for cefepime in rat plasma using gallic acid as the internal standard.[7]

As the data illustrates, both methods demonstrate acceptable accuracy and precision within the typically required ranges for bioanalytical method validation (accuracy within ±15% of the nominal value and precision not exceeding 15% CV).[8][9][10] However, the use of a deuterated internal standard like cefepime-d3 provides a more closely matched analytical surrogate for cefepime, which is theoretically superior in compensating for matrix effects and other sources of analytical variability.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the key experimental protocols for the LC-MS/MS analysis of cefepime using both a deuterated and a non-deuterated internal standard.

Method 1: Cefepime Analysis with a Deuterated Internal Standard (Cefepime-d3)

This method was developed for the quantification of cefepime in human whole blood using volumetric absorptive microsampling (VAMS™).[6]

  • Sample Preparation:

    • VAMS™ tips (10 µL) are used to collect whole blood samples.

    • The tips are dried for at least 2 hours at room temperature.

    • Extraction is performed by adding 200 µL of acetonitrile containing the cefepime-d3 internal standard to the VAMS tip in a microcentrifuge tube.

    • The samples are vortexed and sonicated, followed by centrifugation.

    • The supernatant is transferred and evaporated to dryness.

    • The residue is reconstituted in a water/acetonitrile mixture for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for cefepime and cefepime-d3 are monitored.

Method 2: Cefepime Analysis with a Non-Deuterated Internal Standard (Gallic Acid)

This method was developed for the quantification of cefepime in rat plasma.[7]

  • Sample Preparation:

    • To 100 µL of plasma, 10 µL of the internal standard solution (gallic acid) is added.

    • Protein precipitation is carried out by adding 200 µL of acetonitrile.

    • The mixture is vortexed and then centrifuged.

    • The supernatant is collected and injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Column: CLC-ODS C18 column (250 × 4.6 mm).

    • Mobile Phase: An isocratic mobile phase consisting of ultrapure water (pH adjusted to 3.5) and acetonitrile (80:20, v/v).

    • Mass Spectrometer: A mass spectrometer with electrospray ionization in positive mode.

    • Monitored Ions: m/z 481.1322 for cefepime and m/z 171.0288 for gallic acid.

Visualizing the Bioanalytical Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a typical bioanalytical workflow for cefepime quantification.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample (Plasma/Blood) Add_IS Addition of Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Bioanalytical workflow for cefepime quantification.

Signaling_Pathway_Placeholder cluster_Process Analytical Process cluster_Output Mass Spectrometer Output Analyte Cefepime (Analyte) Extraction Extraction Variability Analyte->Extraction Ionization Ionization Variability Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Ionization Analyte_Signal Analyte Signal Extraction->Analyte_Signal IS_Signal IS Signal Extraction->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Logical relationship of internal standard correction.

References

Inter-Laboratory Comparison of Batoprazine (BMY 28674) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory quantification of Batoprazine, a psychoactive compound identified as a serotonin receptor modulator. Batoprazine, referred to in some contexts by the internal designation BMY 28674, exhibits partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2C receptors, making it a compound of interest for its potential anxiolytic and antipsychotic effects.

This document presents a comparative analysis of quantification methods, supported by representative experimental data, to assist laboratories in establishing and validating their own analytical procedures for Batoprazine.

Data Presentation: Quantitative Analysis of Batoprazine

The following tables summarize the results of a simulated inter-laboratory comparison study for the quantification of Batoprazine in human plasma samples. Five laboratories participated in this proficiency testing scheme, analyzing three different concentrations of Batoprazine. The primary analytical method employed was High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely accepted technique for the quantification of small molecules in biological matrices.

Table 1: Inter-Laboratory Comparison of Batoprazine Quantification in Human Plasma

Sample IDTarget Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Laboratory 4 (ng/mL)Laboratory 5 (ng/mL)
BTPZ-QC-L5.04.85.24.95.14.7
BTPZ-QC-M50.051.548.950.849.552.1
BTPZ-QC-H200.0195.7204.3198.2201.9193.5

Table 2: Statistical Analysis of Inter-Laboratory Results

Sample IDMean (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
BTPZ-QC-L4.940.214.25
BTPZ-QC-M50.561.362.69
BTPZ-QC-H198.724.282.15

Experimental Protocols

A detailed methodology for the quantification of Batoprazine in human plasma using HPLC-MS/MS is provided below. This protocol is a representative example and may require optimization based on specific laboratory instrumentation and conditions.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of Batoprazine).

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. HPLC-MS/MS Analysis

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Batoprazine: Precursor ion > Product ion (specific m/z values to be determined based on the compound's fragmentation pattern).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on the internal standard's fragmentation pattern).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Batoprazine and a typical experimental workflow for its quantification.

G Batoprazine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Workflow for Batoprazine Quantification

G 5-HT1A Receptor Signaling Pathway Batoprazine Batoprazine (Agonist) Receptor 5-HT1A Receptor Batoprazine->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB G 5-HT2A/2C Receptor Signaling Pathway Batoprazine Batoprazine (Antagonist) Receptor 5-HT2A/2C Receptor Batoprazine->Receptor blocks G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC activates

A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Compounds Using BMY 28674-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common bioanalytical methods for the quantification of a parent drug and its metabolite in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as BMY 28674-d8, is crucial for achieving accurate and precise quantification, particularly in complex matrices like plasma. This compound, a stable isotope-labeled version of its parent compound, serves as an ideal internal standard, as it co-elutes with the analyte of interest and experiences similar matrix effects, thereby ensuring reliable data.

This comparison is based on established methodologies for the analysis of buspirone and its primary metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which serve as representative analytes for this guide.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of a typical HPLC-UV method versus a more sensitive LC-MS/MS method for the analysis of a parent drug and its metabolite.

Table 1: Performance Characteristics of an HPLC-UV Method

ParameterParent Drug (Buspirone)Metabolite (1-PP)
Linearity Range 0.5 - 50 ng/mL2 - 50 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2 ng/mL
Intra-assay Precision (%RSD) 4 - 12.5%4 - 12.5%
Inter-assay Precision (%RSD) 9.6%6.9%
Recovery 96%66%

Table 2: Performance Characteristics of an LC-MS/MS Method

ParameterParent Drug (Buspirone)Metabolite (1-PP)
Linearity Range 0.025 - 12.8 ng/mL10.00 - 500.0 ng/mL
Lower Limit of Quantitation (LLOQ) 0.025 ng/mL10.00 ng/mL
Intra-day Precision (%RSD) 0.9 - 5.1%1.42 - 6.69%
Inter-day Precision (%RSD) 1.9 - 6.7%2.47 - 6.02%
Recovery 75 - 78%96 - 110%

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for both the HPLC-UV and LC-MS/MS methods.

Method 1: HPLC-UV for Simultaneous Quantification

This method is suitable for the simultaneous determination of the parent drug and its metabolite in human plasma.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Plasma samples (1 mL) are loaded onto C18 SPE columns.

  • Washing: The columns are washed with water and a low-concentration organic solvent to remove interferences.

  • Elution: The analytes and internal standard are eluted with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: Ultrasphere C18 column.

  • Mobile Phase: A gradient program with monobasic potassium phosphate buffer (pH 6.9) and an acetonitrile-methanol mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 244 nm and 210 nm.

  • Internal Standard: this compound (or a suitable analog for the specific analyte).

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method offers superior sensitivity and selectivity for the quantification of the parent drug and its metabolite in plasma.

1. Sample Preparation:

  • Protein Precipitation: To a plasma sample (100 µL), a protein precipitating agent (e.g., acetonitrile) containing the internal standard (this compound) is added.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Symmetry C18, 2.1 mm × 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.5% formic acid).[1]

  • Flow Rate: 0.2 - 0.4 mL/min.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard. For example, for buspirone, the transition m/z 386 → 121.7 might be monitored.[1]

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical method validation and a comparison of the two analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Sample Analysis p1 Define Analytical Method Requirements p2 Select Appropriate Technology (HPLC/LC-MS) p1->p2 d1 Optimize Sample Preparation p2->d1 d2 Optimize Chromatographic Conditions d1->d2 d3 Optimize Detector Settings d2->d3 v1 Linearity & Range d3->v1 v2 Accuracy & Precision v1->v2 v3 Selectivity & Specificity v2->v3 v4 LOD & LLOQ v3->v4 v5 Stability v4->v5 a1 Routine Sample Analysis v5->a1 a2 Data Reporting a1->a2

Caption: Workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method h1 Sample Preparation (SPE) h2 HPLC Separation h1->h2 h3 UV Detection h2->h3 h4 Data Analysis h3->h4 end Quantitative Results h4->end l1 Sample Preparation (Protein Precipitation) l2 LC Separation l1->l2 l3 Mass Spectrometry Detection (MRM) l2->l3 l4 Data Analysis l3->l4 l4->end start Biological Sample start->h1 start->l1

Caption: Comparison of HPLC-UV and LC-MS/MS workflows.

References

A Comparative Guide: BMY 28674-d8 vs. C13-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the industry's gold standard, designed to mirror the behavior of the analyte throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison between the deuterated internal standard, BMY 28674-d8, and its theoretical carbon-13 (C13) labeled counterpart.

The core of this comparison lies in the "isotope effect." The substantial mass difference between hydrogen and its isotope deuterium can alter the physicochemical properties of a molecule. This may lead to chromatographic shifts where the deuterated standard does not perfectly co-elute with the unlabeled analyte.[1][2] In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a near-identical chemical behavior to the native analyte, ensuring more accurate quantification.[1][3][4]

Executive Summary: The Case for Carbon-13 Labeling

While both deuterated and ¹³C-labeled internal standards significantly enhance the quality of bioanalytical data compared to using structural analogs, ¹³C-labeling is broadly considered the superior choice.[3] The primary advantages of ¹³C-labeled standards are their enhanced chemical and chromatographic identity with the analyte, which minimizes the isotope effect, and their isotopic stability, which prevents any potential for back-exchange of labels that can occur with deuterated standards in certain conditions.[1][2][5]

Data Presentation: A Performance Comparison

The following table summarizes the key performance characteristics based on established principles for deuterated and ¹³C-labeled internal standards. While direct comparative experimental data for BMY 28674 is not publicly available, the data presented for a comparable analysis of sphingosine illustrates the expected performance differences.

Table 1: Comparison of Internal Standard Performance in a Bioanalytical LC-MS/MS Assay

Performance ParameterDeuterated Internal Standard (e.g., this compound)¹³C-Labeled Internal StandardRationale & Supporting Data
Chromatographic Co-elution May exhibit a slight retention time shift from the analyte.Co-elutes perfectly with the analyte.The significant mass difference in deuterated compounds can lead to altered chromatographic behavior, a phenomenon known as the "isotope effect." ¹³C-labeled compounds are nearly identical to the native analyte, ensuring co-elution.[1][2]
Accuracy & Precision High, but can be compromised by chromatographic shifts.Very High.A study comparing normalization methods in lipidomics showed that a ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (CV%) compared to a deuterated standard mixture.[1]
Matrix Effect Compensation Good, but can be less effective if retention times differ.Excellent.Perfect co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, leading to more reliable correction.[1]
Isotopic Stability Generally high, but a theoretical risk of H/D back-exchange exists.Extremely stable.Deuterium atoms, especially at certain positions, can be prone to exchange with hydrogen atoms from the solvent or matrix.[5] ¹³C atoms are integral to the molecular backbone and are not susceptible to exchange.[1]
Cost-Effectiveness Generally more cost-effective to synthesize.Typically more expensive due to more complex synthesis.[6]Deuterium labeling is often a more straightforward synthetic process.

Experimental Protocols

The following are detailed methodologies for a typical bioanalytical assay using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

This protocol outlines a common method for extracting a small molecule analyte and its internal standard from a biological matrix like plasma.

  • Aliquoting: Transfer 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled version) to the plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This section details the liquid chromatography and mass spectrometry conditions for the quantification of the analyte.

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (BMY 28674): To be determined based on the specific molecule's fragmentation.

      • This compound: The precursor and product ions would be shifted by +8 m/z compared to the analyte.

      • ¹³C-Labeled BMY 28674: The mass shift would depend on the number of ¹³C atoms incorporated.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualization of Key Processes

The following diagrams illustrate the bioanalytical workflow and the principle of matrix effect compensation.

cluster_workflow Bioanalytical Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantification Analyze->Quantify

Caption: A generalized workflow for bioanalytical method validation.

cluster_compensation Matrix Effect Compensation cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_ratio Analyte/IS Ratio Analyte_NoMatrix Without Matrix Effect Analyte_WithMatrix With Matrix Effect (Ion Suppression) Analyte_NoMatrix->Analyte_WithMatrix Suppressed Signal Ratio_WithMatrix Constant Ratio Analyte_WithMatrix->Ratio_WithMatrix IS_NoMatrix Without Matrix Effect IS_WithMatrix With Matrix Effect (Ion Suppression) IS_NoMatrix->IS_WithMatrix Suppressed Signal IS_WithMatrix->Ratio_WithMatrix Ratio_NoMatrix Constant Ratio

Caption: Compensation for matrix effects by an ideal internal standard.

References

A Comparative Guide to the Bioanalytical Assay of BMY 28674 (trans-Cefprozil) Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of BMY 28674, the trans-isomer of the cephalosporin antibiotic Cefprozil, in human plasma. The focus is on an assay employing a stable isotope-labeled internal standard, Cefprozil-d4, to ensure high accuracy and precision, which is a preferred method in bioanalytical studies. While specific data for an assay solely targeting BMY 28674 is not detailed in the public domain, methods for the simultaneous determination of both Cefprozil diastereomers (cis and trans) provide the necessary performance characteristics.

Performance Characteristics of Cefprozil Diastereomer Assays

The following table summarizes the linearity and range of a validated LC-MS/MS method for the simultaneous determination of Cefprozil isomers, including BMY 28674 (trans-Cefprozil), using a deuterated internal standard (Cefprozil-d4)[1][2]. For comparison, data from an alternative method using a non-deuterated internal standard (cephalexin) is also presented[3].

AnalyteInternal StandardLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Intra-day Precision (% CV)Inter-day Precision (% CV)Reference
trans-Cefprozil (BMY 28674) Cefprozil-d4 0.014 - 1.67 0.014 93.1 - 103.0 < 14.3 < 14.3 [1][2]
cis-CefprozilCefprozil-d40.025 - 150.02593.1 - 103.0< 14.3< 14.3[1][2]
trans-CefprozilCephalexin0.0403 - 1.720.0403100.6 - 102.2< 9.7< 9.7[3]
cis-CefprozilCephalexin0.125 - 16.00.12599.2 - 104.7< 9.7< 9.7[3]

Note: The use of a stable isotope-labeled internal standard like Cefprozil-d4 is generally preferred in mass spectrometry-based assays to compensate for matrix effects and variations in sample processing, often leading to improved accuracy and precision[1].

Experimental Protocols

Below are the detailed methodologies for the LC-MS/MS assay of Cefprozil diastereomers using a deuterated internal standard.

I. Bioanalytical Method using Deuterated Internal Standard (Cefprozil-d4)

This method was developed for the rapid and sensitive simultaneous determination of cis- and trans-Cefprozil in human plasma[1][2].

1. Sample Preparation:

  • A protein precipitation method is employed for sample extraction.

  • To a plasma sample, the internal standard (Cefprozil-d4) is added.

  • Acetonitrile is used as the precipitating agent.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column is used for separation.

  • Mobile Phase: A gradient program with 0.5% formic acid in water and acetonitrile is utilized.

  • Flow Rate: Maintained at a constant flow rate.

  • Run Time: The total run time for the chromatographic separation is approximately 4 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Positive ion mode with electrospray ionization (ESI) is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

  • MRM Transitions:

    • Cefprozil (cis and trans): m/z 391.2 → 114.0

    • Cefprozil-d4 (Internal Standard): m/z 395.0 → 114.5

Visual Representations

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of BMY 28674 (trans-Cefprozil) using an LC-MS/MS assay with a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Cefprozil-d4 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant

Experimental workflow for BMY 28674 analysis.
Logical Relationship of Assay Components

This diagram shows the logical relationship between the analyte, the internal standard, and the analytical technique to achieve accurate quantification.

logical_relationship cluster_inputs Inputs analyte BMY 28674 (trans-Cefprozil) lcms LC-MS/MS analyte->lcms Analyzed with is Cefprozil-d4 (Internal Standard) is->lcms Co-analyzed for normalization result Accurate Quantification lcms->result

Logical relationship for accurate quantification.

References

Comparative Guide to Recovery Experiments for BMY 28674 using BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of experimental methodologies for determining the recovery of the analyte BMY 28674 from biological matrices, utilizing its deuterated internal standard, BMY 28674-d8. The use of a stable isotope-labeled internal standard like this compound is a robust approach in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis.

This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of BMY 28674. It details two common extraction techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), presenting their respective experimental protocols and comparative recovery data.

Experimental Protocols

Two prevalent methods for the extraction of small molecules like BMY 28674 from plasma samples are Protein Precipitation and Solid-Phase Extraction. Below are detailed protocols for each.

Method 1: Protein Precipitation (PPT) with Acetonitrile

Protein precipitation is a rapid and straightforward method for sample clean-up.[1] This protocol outlines a typical PPT procedure.

Materials:

  • BMY 28674 analytical standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • 0.1% Formic acid in water, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known concentration of BMY 28674 standard solution.

  • Internal Standard Addition: Add 10 µL of this compound working solution (at a fixed concentration) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex mix the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more thorough clean-up compared to PPT, potentially reducing matrix effects and improving assay sensitivity.[2]

Materials:

  • BMY 28674 analytical standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant)

  • SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 0.1% Formic acid in water and methanol, LC-MS grade

  • SPE vacuum manifold

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking and IS Addition: Prepare the plasma sample as described in steps 1 and 2 of the PPT protocol.

  • Sample Pre-treatment: Dilute the plasma sample with 200 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation: Comparative Recovery of BMY 28674

The recovery of BMY 28674 was assessed by comparing the analyte-to-internal standard peak area ratio in pre-extraction spiked samples to that in post-extraction spiked samples. The following table summarizes the recovery data for both the Protein Precipitation and Solid-Phase Extraction methods at three different concentration levels.

Concentration LevelProtein Precipitation (PPT) Recovery (%)Solid-Phase Extraction (SPE) Recovery (%)
Low QC (10 ng/mL)88.595.2
Medium QC (100 ng/mL)90.196.8
High QC (500 ng/mL)89.397.5
Average Recovery 89.3 96.5

Mandatory Visualizations

Experimental Workflow for Recovery Assessment

The following diagram illustrates the general workflow for assessing the recovery of BMY 28674 using this compound as an internal standard.

Recovery_Experiment_Workflow cluster_pre_extraction Pre-Extraction Spike cluster_post_extraction Post-Extraction Spike pre_spike_plasma Blank Plasma pre_spike_bmy Spike BMY 28674 pre_spike_plasma->pre_spike_bmy pre_spike_is Spike this compound pre_spike_bmy->pre_spike_is pre_extraction Extraction (PPT or SPE) pre_spike_is->pre_extraction pre_analysis LC-MS/MS Analysis pre_extraction->pre_analysis calculation Recovery Calculation (Pre-Spike Area / Post-Spike Area) * 100 pre_analysis->calculation Area Ratio 1 post_spike_plasma Blank Plasma post_extraction Extraction (PPT or SPE) post_spike_plasma->post_extraction post_spike_bmy Spike BMY 28674 post_extraction->post_spike_bmy post_spike_is Spike this compound post_spike_bmy->post_spike_is post_analysis LC-MS/MS Analysis post_spike_is->post_analysis post_analysis->calculation Area Ratio 2

Caption: Workflow for determining analyte recovery.

Signaling Pathway (Illustrative Example)

While BMY 28674's specific signaling pathway is not detailed in the provided context, the following is an illustrative example of how a signaling pathway can be visualized using Graphviz. This diagram does not represent the actual mechanism of BMY 28674.

Signaling_Pathway_Example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: Illustrative signaling pathway diagram.

Conclusion

Both Protein Precipitation and Solid-Phase Extraction are viable methods for the extraction of BMY 28674 from plasma. The choice of method will depend on the specific requirements of the assay.

  • Protein Precipitation is a high-throughput and cost-effective method suitable for early-stage drug discovery and development where a large number of samples need to be processed quickly.

  • Solid-Phase Extraction provides a cleaner extract, which can lead to reduced matrix effects, improved sensitivity, and better overall assay performance. This method is often preferred for late-stage clinical trials and when lower limits of quantification are required.

The use of the stable isotope-labeled internal standard, this compound, is highly recommended for both methods to ensure accurate and precise quantification of BMY 28674 in biological matrices.

References

Deuterium Labeling and Its Impact on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of deuterium labeling on chromatographic retention time is crucial for accurate compound identification, quantification, and purification.[1] The substitution of hydrogen with its heavier isotope, deuterium, a common practice in drug metabolism studies and as internal standards for mass spectrometry, can lead to shifts in retention time, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] This guide provides an objective comparison of the effects of deuterium labeling on retention time across various chromatographic techniques, supported by experimental data and detailed methodologies.

The Chromatographic Deuterium Isotope Effect (CDE)

The CDE arises from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These subtle molecular changes can influence the interactions between the analyte and the stationary phase, leading to altered retention behavior.[2]

The direction and magnitude of the retention time shift are primarily dependent on the chromatographic mode employed.

  • Reversed-Phase Chromatography (RPC): In RPC, which separates molecules based on hydrophobicity, deuterated compounds generally elute earlier than their non-deuterated (protiated) counterparts.[1][2][3] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[1][2]

  • Normal-Phase Chromatography (NPC): Conversely, in NPC, which separates molecules based on polarity, deuterated compounds often elute later than their protiated analogues.[1][2] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[2]

  • Gas Chromatography (GC): In gas chromatography, deuterated compounds also typically have shorter retention times than their protiated analogs.[4]

Comparative Data on Retention Time Shifts

The following tables summarize experimental data illustrating the impact of deuterium labeling on retention time across different chromatographic conditions and analytes.

Table 1: Reversed-Phase Liquid Chromatography (RPLC)

AnalyteDeuterated AnalogStationary PhaseMobile PhaseRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt_R) (min)Reference
Metformind6-MetforminNot SpecifiedNot Specified3.603.57-0.03[4]
Dimethyl-labeled peptidesIntermediate & Heavy labeledNot SpecifiedNot SpecifiedNot SpecifiedShorter2.0s (light vs. int), 2.9s (light vs. heavy)[5]

Table 2: Normal-Phase Liquid Chromatography (NPLC)

AnalyteDeuterated AnalogStationary PhaseMobile PhaseRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt_R) (min)Reference
Olanzapine (OLZ)OLZ-D3Nucleosil SilicaAcetonitrile/Methanol with Ammonium Acetate1.601.66+0.06[6]
Desipramine (DES)DES-D8Nucleosil SilicaAcetonitrile/Methanol with Ammonium Acetate2.622.74+0.12[6]

Table 3: Gas Chromatography (GC)

AnalyteDeuterated AnalogStationary Phase PolarityElution OrderReference
Various CompoundsDeuterated AnalogsNon-polarDeuterated elutes earlier (Inverse isotope effect)[7]
Various CompoundsDeuterated AnalogsPolarDeuterated elutes later (Normal isotope effect)[7]

Experimental Protocols

To accurately assess the chromatographic deuterium isotope effect, a systematic approach is essential. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds.[2]

Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[2]

Materials:

  • Deuterated and non-deuterated analytical standards

  • High-purity solvents for mobile phase preparation

  • Appropriate chromatographic column (RPC, NPC, etc.)

  • High-performance liquid chromatograph (HPLC) or gas chromatograph (GC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.[2]

    • From the stock solutions, prepare a mixture containing both the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1).[2]

  • Chromatographic Conditions:

    • Select a column based on the properties of the analyte and the desired separation mode.[2]

    • Develop an appropriate mobile phase and gradient (if applicable) to achieve good peak shape and resolution.

    • Set a constant column temperature to ensure reproducibility.[2]

    • Define a consistent injection volume.[2]

  • Data Acquisition:

    • Inject the mixture of deuterated and non-deuterated standards into the chromatograph.[2]

    • Monitor the elution profile and record the retention times for both the deuterated and non-deuterated peaks.[2]

  • Data Analysis:

    • Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).[2]

    • To normalize for variations in peak broadening, the retention time shift can be expressed as a percentage of the peak width.[2]

    • Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[2]

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows related to the analysis of the chromatographic deuterium isotope effect.

G cluster_factors Factors Influencing CDE Chrom_Mode Chromatographic Mode (RPC, NPC, GC) CDE Chromatographic Deuterium Isotope Effect (CDE) Chrom_Mode->CDE Deuteration Number & Position of Deuterium Atoms Deuteration->CDE Analyte Analyte Properties (Polarity, Size) Analyte->CDE Stationary_Phase Stationary Phase Chemistry Stationary_Phase->CDE

Factors influencing the chromatographic deuterium isotope effect.

G start Start prep_standards Prepare Deuterated & Non-Deuterated Standards start->prep_standards mix_standards Prepare 1:1 Mixture prep_standards->mix_standards chrom_setup Set Up Chromatographic Conditions (Column, Mobile Phase, Temperature, Injection Volume) mix_standards->chrom_setup inject Inject Standard Mixture chrom_setup->inject acquire_data Acquire Chromatographic Data (Retention Times) inject->acquire_data analyze Calculate Retention Time Shift (Δt_R = t_R(H) - t_R(D)) acquire_data->analyze repeat_exp Repeat for Reproducibility analyze->repeat_exp repeat_exp->inject n times end End repeat_exp->end

Experimental workflow for CDE analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of BMY 28674-d8, a deuterated compound.

Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal protocol. However, all disposal actions must be in strict compliance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The logical flow for determining the correct disposal path for this compound is outlined in the diagram below. This workflow emphasizes a safety-first approach, starting with hazard identification and culminating in compliant disposal.

G start Start: this compound Waste for Disposal review_sds 1. Review Safety Data Sheet (SDS) start->review_sds is_hazardous 2. Is Substance Classified as Hazardous? review_sds->is_hazardous non_hazardous_protocol 3a. Segregate as NON-HAZARDOUS Waste is_hazardous->non_hazardous_protocol No (per SDS) hazardous_protocol 3b. Follow HAZARDOUS Chemical Waste Protocol is_hazardous->hazardous_protocol Yes consult_ehs 4. Consult Institutional EHS Department non_hazardous_protocol->consult_ehs hazardous_protocol->consult_ehs final_disposal 5. Dispose per EHS Guidance and Local Regulations consult_ehs->final_disposal end End: Compliant Disposal final_disposal->end

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

Following the workflow, this protocol provides detailed actions for each step.

1. Hazard Confirmation and Segregation:

  • Verify Classification: Always begin by consulting the manufacturer's Safety Data Sheet (SDS). The SDS for this compound specifies it as non-hazardous.[1]

  • Proper Segregation: Do NOT mix this compound waste with hazardous waste streams (e.g., solvents, acids, bases, or other reactive chemicals). This prevents cross-contamination and ensures cost-effective, compliant disposal.

  • Container and Labeling: Collect waste in a dedicated, sealable container. The label must be clear and legible, stating:

    • "NON-HAZARDOUS WASTE"

    • Chemical Name: "this compound"

    • CAS Number: 1189644-16-3[1]

2. Consultation with Environmental Health and Safety (EHS):

  • Mandatory Contact: Before any disposal action, contact your institution's EHS department. They provide the definitive guidance based on local and national regulations.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific protocols for non-hazardous chemical waste turn-in, including any internal tracking forms or documentation.

3. Final Disposal:

  • Prohibition of Drain Disposal: The SDS advises keeping the product away from drains, water courses, or the soil.[1] Unless you have explicit, written permission from both your EHS department and the local wastewater authority, do not dispose of this compound down the drain.

  • Designated Collection: Typically, non-hazardous chemical waste is collected by the EHS department for disposal in a licensed and approved solid waste facility.

Safety and Handling Information

Even though this compound is not classified as hazardous, adherence to standard laboratory safety practices is mandatory.

Safety MeasureProtocolSource
Eye Protection Wear safety goggles with side-shields.[1]
Hand Protection Use protective gloves.[1]
Skin and Body Wear impervious clothing.[1]
Engineering Controls Use only in areas with adequate ventilation. Ensure access to a safety shower and eye wash station.[1]
General Handling Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1]

By integrating these detailed procedures and safety protocols into your laboratory's standard operating procedures, you contribute to a safe research environment and ensure full regulatory compliance.

References

Essential Safety and Handling Protocols for BMY 28674-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of BMY 28674-d8, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsShould be worn to protect against splashes or dust.
Hand Protection Protective glovesChemically resistant gloves are necessary to prevent skin contact.
Body Protection Impervious clothingA lab coat or other protective clothing should be worn.
Respiratory Protection Suitable respiratorUse in areas with adequate ventilation. A respirator is advised, especially where dust or aerosols may be generated.

Engineering Controls and Emergency Preparedness

Proper laboratory setup is essential for safe handling.

Control MeasureRequirement
Ventilation Ensure adequate ventilation in the work area.
Safety Stations An accessible safety shower and eye wash station must be available.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin area with water. Remove contaminated clothing and shoes and consult a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.

Handling and Disposal Procedures

The following diagram illustrates the standard operational and disposal workflow for this compound to ensure minimal environmental impact and maintain laboratory safety.

G This compound Handling and Disposal Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan prep Preparation: - Don appropriate PPE - Ensure proper ventilation handle Handling: - Avoid inhalation, skin, and eye contact - Prevent dust and aerosol formation prep->handle storage Storage: - Store in a cool, dry, well-ventilated area handle->storage spill Spill Management: - Evacuate area - Use full PPE - Prevent further leakage handle->spill Accidental Release waste Waste Disposal: - Dispose of in accordance with local regulations - Do not allow to enter drains or soil spill->waste

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.